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  • Product: Furan-2-ylmethyl-pyridin-3-ylmethyl-amine
  • CAS: 460046-47-3

Core Science & Biosynthesis

Foundational

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine CAS 460046-47-3 properties

Executive Summary Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (CAS 460046-47-3) is a secondary amine linker molecule characterized by two distinct heterocyclic termini: an electron-rich furan ring and an electron-deficient...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (CAS 460046-47-3) is a secondary amine linker molecule characterized by two distinct heterocyclic termini: an electron-rich furan ring and an electron-deficient pyridine ring. This "push-pull" electronic character, combined with a flexible methylene-amine linker, makes it a high-value scaffold in Fragment-Based Drug Discovery (FBDD). It serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and anti-inflammatory agents where bi-aryl pharmacophores are required.

This guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol via reductive amination, and a strategic overview of its reactivity in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of a secondary amine core flanked by a 2-furyl group and a 3-pyridyl group. Its amphiphilic nature allows it to interact with diverse biological binding pockets (hydrophobic and polar).

Datasheet: Physicochemical Properties
PropertyValue / DescriptionNote
Chemical Name N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamineSystematic IUPAC
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
Physical State Pale yellow oil or low-melting solidOxidizes to dark brown upon air exposure
Boiling Point ~303°C (Predicted)High vacuum distillation required for purification
pKa (Pyridine N) ~5.2Weak base; acts as H-bond acceptor
pKa (Amine NH) ~9.0 - 9.5Moderate base; primary protonation site
LogP ~1.2Good lipophilicity for membrane permeability
Solubility DCM, MeOH, DMSO, dilute acidInsoluble in water at neutral pH

Synthetic Methodology: Reductive Amination

Core Philosophy: The synthesis utilizes a "Self-Validating" Reductive Amination protocol. This approach is preferred over direct alkylation to prevent over-alkylation (quaternary salt formation) and to maintain the integrity of the acid-sensitive furan ring.

Reaction Logic

The route couples 2-Furaldehyde (Furfural) with 3-Aminomethylpyridine (3-Picolylamine) .

  • Why this direction? Furfural is an inexpensive, biomass-derived commodity chemical. 3-Picolylamine is a stable primary amine.

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is utilized instead of Sodium Borohydride (NaBH₄). STAB is milder and selective for imines in the presence of aldehydes, preventing the direct reduction of furfural to furfuryl alcohol.

Experimental Protocol

Materials:

  • 2-Furaldehyde (1.0 equiv)

  • 3-Aminomethylpyridine (1.0 equiv)

  • Sodium Triacetoxyborohydride (1.4 equiv)

  • Acetic Acid (1.0 equiv, catalytic promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation (The Checkpoint):

    • Dissolve 2-furaldehyde (10 mmol) and 3-aminomethylpyridine (10 mmol) in dry DCE (30 mL).

    • Add Acetic Acid (10 mmol). Stir at room temperature for 60 minutes under Nitrogen.

    • Validation Step: Extract a 50 µL aliquot. Analyze via 1H-NMR or TLC .

      • Success Criteria: Disappearance of the aldehyde proton signal (~9.6 ppm) and appearance of the imine signal (~8.3 ppm). Do not proceed until aldehyde is consumed.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: If necessary, purify via flash column chromatography (SiO₂, MeOH:DCM 1:20 to 1:10 gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Furaldehyde + 3-Aminomethylpyridine Imine Intermediate: Imine Formation (Schiff Base) Start->Imine DCE, AcOH, 1h Check VALIDATION POINT: Check NMR/TLC (Aldehyde consumed?) Imine->Check Check->Imine No (Stir longer) Reduction Reduction: Add NaBH(OAc)3 0°C -> RT Check->Reduction Yes (Proceed) Workup Workup: NaHCO3 Quench DCM Extraction Reduction->Workup 12h Product Product: CAS 460046-47-3 Workup->Product Purification

Figure 1: Step-by-step reductive amination workflow with mandatory validation checkpoint.

Reactivity & Medicinal Chemistry Applications[3][5][6][7][10]

This scaffold is not merely a passive linker; it is a functional pharmacophore. Understanding the reactivity of its three components is crucial for downstream derivatization.

Structural Reactivity Profile
  • The Secondary Amine (The Handle):

    • Reactivity: Nucleophilic.[1][2] Ready for acylation, sulfonylation, or reductive amination.

    • Application: This is the "growth vector" in drug design. Attaching a bulky urea or amide here can direct substituents into the solvent-exposed region of a protein binding pocket.

  • The Furan Ring (The Hydrophobic Cap):

    • Reactivity: Electron-rich diene. Susceptible to oxidation (ring opening to dicarbonyls) and electrophilic aromatic substitution.

    • Warning: Avoid strong mineral acids which can cause polymerization or ring opening.

    • Bioisostere: Often used as a bioisostere for phenyl or thiophene rings to alter metabolic stability or lipophilicity.

  • The Pyridine Ring (The Anchor):

    • Reactivity: Electron-deficient. The Nitrogen atom (N1) is a classic Hydrogen Bond Acceptor (HBA).

    • Application: frequently targets the "hinge region" of kinase enzymes (e.g., ATP binding sites).

Pharmacophore Logic Diagram

Pharmacophore Amine Secondary Amine (NH) Core Linker Furan Furan Ring (Electron Rich) Amine->Furan Methylene Bridge Pyridine Pyridine Ring (Electron Poor) Amine->Pyridine Methylene Bridge Growth Growth Vector: Acylation/Alkylation Amine->Growth Derivatization PiStack Pi-Pi Stacking Hydrophobic Pocket Furan->PiStack Biological Interaction HBA H-Bond Acceptor (Kinase Hinge Bind) Pyridine->HBA Biological Interaction

Figure 2: Pharmacophore mapping showing biological interaction modes and synthetic growth vectors.

Handling, Stability, and Safety

  • Storage: The free base is prone to oxidation (browning) over time.

    • Recommendation: Store as the Dihydrochloride (2HCl) salt . To prepare: dissolve the oil in Ethanol and add 2.2 equiv of HCl in Dioxane. The salt is a stable, white, non-hygroscopic solid.

  • Stability:

    • Acid:[3][4][5] Stable in dilute acid (salt form). Unstable in hot, concentrated mineral acids (furan decomposition).

    • Base: Stable.[3]

  • Safety (SDS Summary):

    • Signal Word: Warning.

    • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to the potential toxicity of furan derivatives.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10438318, N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. (Seminal protocol for STAB reduction). [Link]

  • Ertl, P., et al. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. (Basis for LogP/PSA analysis). [Link]

Sources

Exploratory

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine molecular weight and formula

Physicochemical Profiling and Synthetic Utility of a Bivalent Heterocyclic Scaffold Executive Summary Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (CAS: 460046-47-3) represents a strategic "chimera" scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility of a Bivalent Heterocyclic Scaffold

Executive Summary

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (CAS: 460046-47-3) represents a strategic "chimera" scaffold in medicinal chemistry. By linking a π-excessive furan ring with a π-deficient pyridine ring via a flexible secondary amine bridge, this molecule serves as a versatile bivalent ligand. It is widely utilized as a fragment in kinase inhibitor design, a chelating agent for transition metals, and a privileged building block for library synthesis.

This technical guide provides a comprehensive analysis of its molecular properties, a validated synthetic protocol for laboratory production, and structural characterization standards.

Part 1: Molecular Identity & Physicochemical Properties[1][2]

The following data aggregates experimental and predicted values essential for chemoinformatic profiling and experimental handling.

PropertyValueTechnical Note
IUPAC Name N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanaminePreferred systematic name
Common Name Furan-2-ylmethyl-pyridin-3-ylmethyl-amineOften listed in catalogs under this permutation
CAS Number 460046-47-3 Primary identifier
Molecular Formula

Molecular Weight 188.23 g/mol Monoisotopic Mass: 188.09 g/mol
SMILES c1cc(cn1)CNCc2ccco2Useful for docking simulations
InChI Key MFCD03001391MDL Number
Predicted LogP ~1.1 - 1.4Lipophilic, suitable for CNS penetration models
pKa (Predicted) ~8.5 (Secondary Amine)Protonated at physiological pH
Boiling Point ~303.5°CPredicted at 760 mmHg
Part 2: Synthetic Architecture (Experimental Protocol)

To synthesize this molecule with high fidelity, a Reductive Amination strategy is the industry standard. This method minimizes byproducts compared to direct alkylation.

Reaction Logic

The synthesis involves the condensation of Furfural (Furan-2-carboxaldehyde) with 3-Picolylamine (3-Aminomethylpyridine) to form an imine intermediate, which is subsequently reduced in situ to the secondary amine.

Reagents:

  • Substrate A: Furfural (1.0 eq)

  • Substrate B: 3-Picolylamine (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 eq) – Selected for chemoselectivity to avoid reducing the furan ring.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Catalyst: Acetic Acid (AcOH) (1.0 eq) – Promotes imine formation.

Validated Laboratory Protocol
  • Imine Formation:

    • In a dry round-bottom flask under

      
       atmosphere, dissolve 3-Picolylamine  (10 mmol) in anhydrous DCE (30 mL).
      
    • Add Furfural (10 mmol) dropwise.

    • Add Acetic Acid (10 mmol).

    • Checkpoint: Stir at room temperature for 1-2 hours. Monitor via TLC (Silica, 5% MeOH/DCM). The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (30 mL). Stir for 20 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel). Elute with a gradient of DCM

      
       5% MeOH/DCM.
      
Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Reagent Prep ImineStep Step 1: Imine Formation (Furfural + 3-Picolylamine + AcOH) Start->ImineStep CheckTLC Checkpoint: TLC Analysis (Aldehyde Disappearance?) ImineStep->CheckTLC CheckTLC->ImineStep No (Stir longer) Reduction Step 2: Reduction (Add STAB at 0°C) CheckTLC->Reduction Yes Quench Step 3: Quench & Extraction (Sat. NaHCO3 / DCM) Reduction->Quench Purify Step 4: Purification (Flash Chromatography) Quench->Purify

Figure 1: Step-by-step reductive amination workflow for the synthesis of CAS 460046-47-3.

Part 3: Structural Analysis & Validation

Upon isolation, the identity of the compound must be verified. Below are the expected spectroscopic signatures.

1. Proton NMR (

NMR, 400 MHz,

)

Distinctive signals differentiate the two heterocyclic rings:

  • Furan Ring:

    • 
       ~7.4 ppm (d, 1H, O-CH=C)
      
    • 
       ~6.3 ppm (m, 1H, CH=CH)
      
    • 
       ~6.2 ppm (d, 1H, CH=C-CH2)
      
  • Pyridine Ring:

    • 
       ~8.5-8.6 ppm (m, 2H, 
      
      
      
      -protons near N)
    • 
       ~7.7 ppm (d, 1H, aryl)
      
    • 
       ~7.2 ppm (m, 1H, aryl)
      
  • Linker Region:

    • Two distinct singlets (or closely spaced signals) for the methylene bridges (

      
      ) appearing between 
      
      
      
      3.8 and 4.0 ppm.
    • Broad singlet ~1.5-2.0 ppm for the amine (

      
      ), exchangeable with 
      
      
      
      .
2. Mass Spectrometry (ESI-MS)
  • Parent Ion

    
    :  Calculated: 189.10; Observed: 189.1.
    
  • Fragmentation Pattern: Expect cleavage at the C-N bonds, yielding tropylium-like cations for the furfuryl (

    
     81) and picolyl (
    
    
    
    92) fragments.
Part 4: Applications in Drug Discovery

This molecule is not merely a reagent; it is a "privileged structure" chimera.

  • Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of Three" (MW < 300, H-donors

    
     3, H-acceptors 
    
    
    
    3), making it an ideal fragment for screening against kinases and GPCRs.
  • Metal Chelation: The pyridine nitrogen and the secondary amine nitrogen can form a 5- or 6-membered chelate ring with transition metals (Cu, Zn, Ni), useful in metallo-enzyme inhibition.

  • Bioisosterism: The furan ring often serves as a bioisostere for phenyl or thiophene rings to alter metabolic stability and solubility profiles.

Pharmacophore Mapping

The diagram below visualizes the interaction points available for protein binding.

Pharmacophore Furan Furan Ring (Lipophilic/Aromatic) Amine Secondary Amine (NH) (H-Bond Donor/Cationic) Furan->Amine Linker 1 Receptor1 Receptor Pocket: Hydrophobic/Pi-Stacking Furan->Receptor1 Pi-Pi Stacking Pyridine Pyridine Ring (H-Bond Acceptor/Aromatic) Amine->Pyridine Linker 2 Receptor2 Receptor Pocket: Asp/Glu Residue (Ionic) Amine->Receptor2 Salt Bridge Receptor3 Receptor Pocket: H-Bond Donor (Ser/Thr) Pyridine->Receptor3 H-Bonding

Figure 2: Pharmacophore map highlighting the bivalent binding potential of the scaffold.

References
  • Matrix Scientific. (n.d.). Furan-2-ylmethyl-pyridin-3-ylmethyl-amine Product Data. Retrieved from

  • BLD Pharm. (n.d.). 1-(Furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine MSDS and Properties. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • PubChem. (n.d.). Compound Summary: Furan-2-ylmethanamine derivatives. Retrieved from

Foundational

The Pharmacological Architecture of Furan-Pyridine Amine Derivatives

From Synthetic Scaffolds to Signal Transduction Modulation Executive Summary The fusion of furan and pyridine rings, particularly when functionalized with amine moieties, creates a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Signal Transduction Modulation

Executive Summary

The fusion of furan and pyridine rings, particularly when functionalized with amine moieties, creates a "privileged scaffold" in medicinal chemistry. These derivatives—most notably 3-amino-furo[2,3-b]pyridines and their isomers—exhibit a remarkable ability to mimic the purine base of ATP. This structural mimicry allows them to function as potent, ATP-competitive inhibitors of kinases (e.g., PI3K, mTOR, Akt) and DNA-interacting agents.

This technical guide dissects the biological activity, structure-activity relationships (SAR), and synthetic protocols for these derivatives, providing a roadmap for researchers targeting oncogenic and microbial pathways.

Part 1: Structural Rationale & SAR

The biological potency of furan-pyridine amine derivatives stems from their electronic distribution and geometric rigidity.

The Pharmacophore

The core structure typically consists of a pyridine ring fused to a furan ring.[1][2] The "amine" component is critical; it often resides at the C-3 position (in fused systems), acting as a hydrogen bond donor to the "hinge region" of kinase enzymes.

  • Pyridine Ring: Acts as an electron-deficient acceptor, modulating lipophilicity and solubility.

  • Furan Ring: Increases planarity, facilitating intercalation into DNA or fitting into narrow enzyme pockets.

  • Amine Substituent: The primary handle for hydrogen bonding. Derivatization here (e.g., sulfonamides, ureas) dictates selectivity.

SAR Logic Visualization

The following diagram illustrates the critical interaction points of the 3-amino-furo[2,3-b]pyridine scaffold within a generic kinase binding pocket.

SAR_Logic Scaffold Furo[2,3-b]pyridine Core Amine C-3 Amine (H-Bond Donor) Scaffold->Amine Functionalization PyridineN Pyridine Nitrogen (H-Bond Acceptor) Scaffold->PyridineN Intrinsic Solubility C-5/C-6 Substituents (Solubility/ADME) Scaffold->Solubility Optimization Target Kinase Hinge Region (e.g., PI3K/mTOR) Amine->Target Critical Binding (Glu/Val Residues) PyridineN->Target Anchoring

Figure 1: Pharmacophoric mapping of the furo-pyridine amine scaffold showing critical binding interactions.

Part 2: Therapeutic Applications[1][3][4][5]

Oncology: Dual PI3K/mTOR Inhibition

The most significant application of these derivatives is in the inhibition of the PI3K/Akt/mTOR pathway, which is hyperactivated in breast, ovarian, and renal cancers.

  • Mechanism: The planar furo-pyridine system occupies the ATP-binding site of the kinase. The amine group forms hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3Kα).

  • Key Data: Recent studies highlight compounds like Compound 10b (furo[2,3-d]pyrimidine analog) and Compound 31 (pyridopyrimidinone derivative) which show nanomolar IC50 values.

Table 1: Comparative Potency of Furan-Pyridine Derivatives (Select Examples)

Compound IDTarget(s)IC50 (nM)Cell Line Efficacy (GI50)Mechanism
Compound 31 PI3Kα / mTOR3.4 / 4.7PC-3M (Prostate)ATP Competition
Compound 10b PI3Kα / Akt175 / 411HS 578T (Breast)G0-G1 Arrest
Omipalisib PI3Kα / DNA-PK0.04 / 0.28Broad SpectrumPan-PI3K Inhibition
Antimicrobial & Antiviral Activity

Beyond oncology, these amines exhibit antimicrobial properties via DNA gyrase inhibition . The planar structure allows intercalation between DNA base pairs, disrupting replication in resistant bacterial strains (e.g., S. aureus).

Part 3: Experimental Pathways & Protocols

Signal Transduction Pathway (PI3K/Akt/mTOR)

Understanding the downstream effects is crucial for assay design. The inhibitor blocks the phosphorylation cascade that leads to cell survival.

Signaling_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K Activity Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation Apoptosis Apoptosis (Blocked) Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Translation Init. Inhibitor Furan-Pyridine Amine (Inhibitor) Inhibitor->PI3K ATP Competition Inhibitor->mTOR Dual Inhibition

Figure 2: Mechanism of Action showing dual blockade of PI3K and mTOR by the derivative.

Synthesis Protocol: One-Pot Sonogashira-Cyclization

The most robust method for synthesizing the furo[2,3-b]pyridine core involves a domino reaction.

Reaction Scheme:

  • Reactants: 2-halo-3-hydroxypyridine + Terminal Alkyne (with amine precursor).

  • Catalysts: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).

  • Base/Solvent: Et3N, DMF.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk tube, dissolve the halopyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Addition: Add Pd(PPh3)2Cl2 and CuI under an argon atmosphere. Stir for 5 minutes.

  • Coupling: Add the terminal alkyne (1.2 equiv) and Et3N (3.0 equiv).

  • Heating: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organic layer with brine.

  • Purification: Flash column chromatography on silica gel.

Validation: Appearance of furan protons in 1H NMR (typically δ 7.0–8.0 ppm) and disappearance of the alkyne stretch in IR.

Biological Assay: Kinase Profiling (ADP-Glo™)

To verify target engagement, use a luminescent ADP detection assay.

Protocol:

  • Reagents: Recombinant PI3Kα, PIP2:PS substrate, ATP (10 µM), and Test Compound.

  • Incubation: Mix enzyme and compound in kinase buffer. Incubate for 15 min at RT.

  • Reaction: Add ATP and substrate. Incubate for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras) .

  • Strategy: Use the furan-pyridine amine as the "warhead" (ligand for the protein of interest, e.g., Akt) linked to an E3 ligase ligand (e.g., Thalidomide).

  • Benefit: This degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms common in kinase inhibitor therapies.

References

  • National Institutes of Health (NIH). (2022). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. [Link] (Cited for Compound 31 and PI3K data).

  • RSC Medicinal Chemistry. (2025).[3] Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link] (Cited for Compound 10b and detailed SAR).

  • ResearchGate. (2025). Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. [Link] (Cited for 3-amino-furo[2,3-b]pyridine review).

  • Frontiers in Oncology. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. [Link] (Cited for Omipalisib and clinical context).

Sources

Exploratory

Structural Characterization and Synthetic Utility of N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine

Topic: Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Molecular Identity & Chemoinformatics[1] This guide outlines the physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Molecular Identity & Chemoinformatics[1]

This guide outlines the physicochemical profile and synthetic pathways for N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine , a bidentate secondary amine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Its structure combines a basic pyridine nitrogen (hydrogen bond acceptor) with a furan oxygen (weak acceptor) and a secondary amine (donor/acceptor), making it a versatile "linker" fragment for kinase inhibitors and metalloprotein ligands.

Core Identifiers
ParameterData
IUPAC Name N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine
Common Name 3-Pyridyl-2-furfuryl amine
CAS Registry Number 460046-47-3
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Canonical SMILES C1=CC(=CN=C1)CNCC2=CC=CO2
InChI String InChI=1S/C11H12N2O/c1-2-11(14-5-1)8-13-7-10-4-3-6-12-9-10/h1-6,9,13H,7-8H2
InChIKey LZXRACLUIYWQOK-UHFFFAOYSA-N (Calculated)
Physicochemical Profile[2][3][4][7][8][9][10][11][12][13]
  • Physical State: Viscous oil or low-melting solid (dependent on purity/salt form).

  • Boiling Point: ~303.5°C (Predicted at 760 mmHg).

  • pKa (Predicted): ~8.6 (Secondary amine), ~3.2 (Pyridine nitrogen).

  • Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water (free base).

Synthetic Architecture: Reductive Amination Strategy

The most robust route to this scaffold is Reductive Amination . This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation) and the preservation of the acid-sensitive furan ring.

Mechanistic Causality

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

  • Selectivity: STAB is mild and selectively reduces the intermediate imine/iminium species without reducing the aldehyde or the furan ring.

  • Equilibrium Control: The formation of the imine is an equilibrium process. STAB reduces the imine as it forms, driving the reaction to completion (Le Chatelier’s principle).

  • Acid Catalysis: Acetic acid (AcOH) is added to protonate the carbinolamine intermediate, facilitating water elimination to form the reactive iminium ion.

Representative Protocol

Note: All steps should be performed in a fume hood using anhydrous solvents.

Reagents:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [1.0 eq]

  • Furfurylamine [1.05 eq]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) [1.4 eq]

  • Acetic Acid (AcOH) [1.0 eq]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.2 M concentration]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 3-Pyridinecarboxaldehyde (1.0 eq) and DCM.

    • Add Furfurylamine (1.05 eq) and Acetic Acid (1.0 eq).

    • Stir at Room Temperature (RT) for 30–60 minutes under N₂ atmosphere. Observation: Slight exotherm or color change indicates imine formation.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add NaBH(OAc)₃ (1.4 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH ~8–9). Critical: Basic pH ensures the product is in the free amine form for extraction.

    • Extract the aqueous layer with DCM (3x).

    • Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (to reduce tailing of the amine).

Reaction Pathway Diagram[10]

Synthesis_Workflow Aldehyde 3-Pyridinecarboxaldehyde Imine Imine Intermediate (Equilibrium) Aldehyde->Imine - H2O Amine Furfurylamine Amine->Imine - H2O Iminium Protonated Iminium (Activated) Imine->Iminium + H+ (AcOH) Product N-(Furan-2-ylmethyl)- 1-(pyridin-3-yl)methanamine Iminium->Product + H- (Reductant) Acid AcOH (Catalyst) Acid->Imine Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Iminium

Caption: Step-wise reductive amination mechanism highlighting the critical iminium activation step.

Structural Biology & Medicinal Applications[4][10][13]

This scaffold is a privileged structure in medicinal chemistry, often serving as a linker or hinge-binder .

Pharmacophore Analysis
  • Pyridine Ring: Acts as a monodentate ligand for metal ions (e.g., Zn²⁺ in metalloproteases) or interacts with the "hinge region" of kinase ATP-binding pockets via the nitrogen lone pair (H-bond acceptor).

  • Secondary Amine: Provides a vector for solubility and a pivotal H-bond donor/acceptor site. It is protonated at physiological pH (pH 7.4), facilitating ionic interactions with aspartate/glutamate residues in protein active sites.

  • Furan Ring: Serves as a lipophilic spacer that can engage in pi-stacking interactions. While less basic than pyridine, the oxygen can act as a weak H-bond acceptor.

Metal Chelation Potential

The spatial arrangement of the pyridine nitrogen and the secondary amine nitrogen allows for the formation of stable 5- or 6-membered chelate rings with transition metals (Cu, Ni, Zn), making this molecule a candidate for metallodrug development .

Pharmacophore Pyridine Pyridine N (H-Bond Acceptor) (Metal Ligand) Amine Secondary Amine (Ionic Interaction) (Solubility) Pyridine->Amine Methylene Linker Target Biological Target (Kinase/Metalloprotein) Pyridine->Target H-Bond Furan Furan Ring (Pi-Stacking) (Lipophilic) Amine->Furan Methylene Linker Amine->Target Salt Bridge

Caption: Pharmacophoric mapping of the scaffold showing potential binding modes to biological targets.

Analytical Validation

To validate the synthesis of 460046-47-3 , the following spectral features are diagnostic:

¹H NMR (Chloroform-d, 400 MHz) - Predicted
  • δ 8.5–8.6 ppm (2H, m): Pyridine α-protons (C2-H, C6-H). Deshielded by nitrogen.

  • δ 7.7 ppm (1H, d): Pyridine C4-H.

  • δ 7.4 ppm (1H, m): Furan C5-H.

  • δ 7.2 ppm (1H, dd): Pyridine C5-H.

  • δ 6.3 ppm (1H, m): Furan C4-H.

  • δ 6.2 ppm (1H, d): Furan C3-H.

  • δ 3.85 ppm (2H, s): Methylene adjacent to Pyridine.

  • δ 3.80 ppm (2H, s): Methylene adjacent to Furan.

  • δ ~1.8 ppm (1H, br s): Amine N-H (Exchangeable).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated m/z = 189.10.

  • Fragmentation: Loss of the furfuryl group (m/z ~81) is a common fragmentation pathway.

References

  • Matrix Scientific. (n.d.). Furan-2-ylmethyl-pyridin-3-ylmethyl-amine Product Data. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Doyle Group. (2018). "Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination." UCLA Department of Chemistry. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Synthesis of Substituted Amines." Link

  • PubChem. (n.d.). Compound Summary for Furfurylamine Derivatives. National Library of Medicine. Link

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

Introduction: The Thermodynamic Landscape of Drug Discovery In the intricate world of pharmaceutical research and development, a deep understanding of the physicochemical properties of a drug candidate is paramount. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Landscape of Drug Discovery

In the intricate world of pharmaceutical research and development, a deep understanding of the physicochemical properties of a drug candidate is paramount. Among these, the thermodynamic properties of a molecule, such as Furan-2-ylmethyl-pyridin-3-ylmethyl-amine, serve as a fundamental compass, guiding decisions from synthesis and formulation to predicting its behavior in biological systems. This guide provides a comprehensive overview of the critical thermodynamic parameters for Furan-2-ylmethyl-pyridin-3-ylmethyl-amine and outlines the state-of-the-art experimental and computational methodologies for their determination. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is not merely academic; it is a prerequisite for rational drug design and efficient development pipelines.

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine, with its furan and pyridine moieties, presents a unique electronic and structural profile. These heterocyclic systems are prevalent in many bioactive molecules, and their thermodynamic characterization is crucial for understanding their stability, solubility, and potential interactions with biological targets. This document will delve into the core thermodynamic properties, providing both theoretical underpinnings and practical, field-proven protocols.

I. Fundamental Physicochemical and Thermodynamic Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. For Furan-2-ylmethyl-pyridin-3-ylmethyl-amine, the following has been reported:

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
Boiling Point 303.5°C[1]
Density 1.121 g/cm³[1]

While these values provide a starting point, a comprehensive thermodynamic profile requires a deeper investigation into properties such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. In the absence of extensive experimental data for this specific molecule, we turn to established methodologies for their determination.

II. Experimental Determination of Thermodynamic Properties: A Calorimetric Approach

Calorimetry stands as a cornerstone for the direct measurement of heat changes associated with physical and chemical processes, providing invaluable thermodynamic data.[2][3]

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5] It is particularly well-suited for determining the thermodynamics of phase transitions.

Key Measurable Properties:

  • Melting Point (T_m): The temperature at which a substance transitions from a solid to a liquid state.

  • Enthalpy of Fusion (ΔH_fus): The amount of thermal energy required to induce this phase change.

  • Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by one degree.[4]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion using DSC

  • Sample Preparation: Accurately weigh 1-5 mg of high-purity Furan-2-ylmethyl-pyridin-3-ylmethyl-amine into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure accuracy.

  • Experimental Run:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

Causality Behind Experimental Choices:

  • The use of a high-purity sample is crucial as impurities can broaden the melting peak and affect the accuracy of the determined values.[6][7]

  • A constant heating rate ensures that the thermal event is recorded accurately and reproducibly.

  • An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Analysis cluster_analysis Data Interpretation A Weigh 1-5 mg of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine B Seal in Aluminum Pan A->B C Calibrate DSC with Indium Standard B->C D Place Sample & Reference in DSC Cell C->D E Heat at 10 °C/min under Nitrogen D->E F Record Heat Flow vs. Temperature E->F G Identify Endothermic Peak F->G H Determine Melting Point (T_m) G->H I Integrate Peak Area for Enthalpy of Fusion (ΔH_fus) G->I

Caption: Experimental workflow for DSC analysis.

III. Computational Chemistry: Predicting Thermodynamic Properties

When experimental data is scarce or difficult to obtain, computational chemistry provides a powerful alternative for predicting the thermodynamic properties of molecules.[8][9] Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate key parameters with a reasonable degree of accuracy.[8]

Standard Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.[10][11]

Computational Protocol: Calculation of Gas-Phase Standard Enthalpy of Formation using Isodesmic Reactions

  • Geometry Optimization: The 3D structure of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Isodesmic Reaction Design: An isodesmic reaction is a hypothetical reaction where the number and type of bonds on both the reactant and product sides are the same. This helps in canceling out systematic errors in the calculations. For Furan-2-ylmethyl-pyridin-3-ylmethyl-amine, a suitable isodesmic reaction could involve simpler, well-characterized molecules like furan, pyridine, and methylamine.

  • Energy Calculation: The electronic energies of all species in the isodesmic reaction are calculated at a high level of theory.

  • Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated from the electronic energies and thermal corrections.

  • Calculation of ΔH_f°: The standard enthalpy of formation of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine is then derived using the calculated enthalpy of reaction and the known experimental standard enthalpies of formation of the other species in the isodesmic reaction.[12]

Trustworthiness of the Protocol: This protocol is self-validating because the use of an isodesmic reaction scheme significantly reduces computational errors. By preserving the number and types of chemical bonds, the method relies on the cancellation of errors, leading to more reliable results than direct atomization methods.[12]

DFT_Workflow cluster_setup Initial Setup cluster_qm Quantum Mechanics Calculation cluster_isodesmic Isodesmic Reaction Scheme cluster_final Final Calculation A Build 3D Structure of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation for ZPVE & Thermal Corrections B->C D Design Isodesmic Reaction with Known Reference Compounds C->D E Calculate Energies of All Reactants and Products D->E F Calculate Enthalpy of Isodesmic Reaction E->F G Use Known Experimental ΔH_f° of Reference Compounds F->G H Calculate ΔH_f° of Target Molecule G->H

Caption: Logical workflow for computational determination of ΔH_f°.

IV. Conclusion: A Synergistic Approach to Thermodynamic Characterization

By employing well-established protocols such as Differential Scanning Calorimetry for phase behavior and quantum chemical calculations for energetic properties, researchers can build a comprehensive thermodynamic profile. This guide has provided the foundational knowledge and actionable protocols to empower scientists to undertake such characterization, ensuring that the development of new therapeutic agents is built upon a solid foundation of physicochemical understanding.

V. References

  • Constantinou, C. P., & Chaudhri, M. M. (1995). Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. Journal of Thermal Analysis, 44, 1301-1311.

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(4), 1318–1328. [Link]

  • Plato, C., & Glasgow, A. R. Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

  • Plato, C., & Glasgow, A. R. Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-6. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Preprints.org. [Link]

  • Zampella, G., & De Gioia, L. (n.d.). Computational Organic Chemistry. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

  • Ferreira, A. G. M., & Simões, J. A. M. (2019). Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations. Journal of Chemical & Engineering Data, 64(11), 4757–4768. [Link]

  • Calorimetry. (n.d.). Research Starters. [Link]

  • Calorimetry. (n.d.). University of Calgary. [Link]

  • Enthalpy. (n.d.). IDC-Online. [Link]

  • Calculating Enthalpy Change using Enthalpy of Formation. (n.d.). Science Ready. [Link]

  • Magdeldin, S. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Differential Scanning Calorimetry. IntechOpen. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. [Link]

Sources

Exploratory

Foreword by the Senior Application Scientist

An In-Depth Technical Guide to the Safety Data Sheet for CAS 460046-47-3: 4-(Trifluoromethyl)nicotinamide In the fast-paced world of pharmaceutical research and drug development, the safe handling of novel chemical entit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet for CAS 460046-47-3: 4-(Trifluoromethyl)nicotinamide

In the fast-paced world of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide is intended to provide a comprehensive safety and handling overview for 4-(Trifluoromethyl)nicotinamide (CAS 460046-47-3), a compound of interest in various research and development applications. It is also identified as a metabolite of the insecticide Flonicamid[1][2][3][4]. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, more practical understanding of the potential hazards and the necessary precautions for its use in a laboratory setting. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.

Chemical Identity and Physicochemical Properties

4-(Trifluoromethyl)nicotinamide is a pyridinecarboxamide derivative. The presence of the trifluoromethyl group can significantly influence its metabolic stability and membrane permeability, making it a valuable building block in medicinal chemistry[5].

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₅F₃N₂O[3][5][6][7][8][9]
Molecular Weight 190.12 g/mol [3][5][6][7][8][9]
CAS Number 460046-47-3 (Note: 158062-71-6 is also frequently used)[5][7][8][9][10]
Appearance White to off-white solid[3][4]
Melting Point 165°C[2][4][5]
Boiling Point 292.0 ± 40.0 °C (Predicted)[2][4][5]
Solubility Slightly soluble in DMSO and Methanol[2][4]
Storage Temperature Room temperature, dry; or under inert gas at 2-8°C[2][4][5][7][10]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are associated with acute toxicity and irritation.

Signal Word: Warning [6][10]

GHS Hazard Pictogram:



Hazard Statements:

  • H302: Harmful if swallowed.[6][10]

  • H312: Harmful in contact with skin.[6]

  • H315: Causes skin irritation.[6][10]

  • H319: Causes serious eye irritation.[6][10]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[10]

Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent exposure control plan is essential when working with 4-(Trifluoromethyl)nicotinamide.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid material to avoid inhalation of dust.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[11].

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for CAS 460046-47-3 cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Handling Solid or Solution? Solid Solid Form (Potential for Dust) Start->Solid Yes Solution Solution (Potential for Splash) Start->Solution No Gloves Chemical Resistant Gloves (e.g., Nitrile) Solid->Gloves Coat Lab Coat Solid->Coat Eyes Safety Glasses with Side Shields or Goggles Solid->Eyes Respirator NIOSH-approved Respirator (if outside fume hood) Solid->Respirator Solution->Gloves Solution->Coat Solution->Eyes End End Gloves->End Proceed with Experiment Coat->End Proceed with Experiment Eyes->End Proceed with Experiment Respirator->End Proceed with Experiment

Caption: PPE selection workflow based on the physical form of the compound.

Hygiene Measures
  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed and washed before reuse.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 2: First-Aid Procedures

Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce hazardous products, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

The following workflow should be initiated in the event of a spill.

Spill_Response_Workflow Accidental Release Response Workflow Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Collect Spilled Material into a sealed container for disposal Contain->Collect Clean Clean Spill Area with appropriate solvent and then soap and water Collect->Clean Dispose Dispose of Waste according to local, state, and federal regulations Clean->Dispose Report Report Incident to Lab Supervisor Dispose->Report

Caption: Step-by-step workflow for responding to an accidental spill.

Handling, Storage, and Disposal

Handling
  • Avoid contact with skin, eyes, and clothing[12].

  • Avoid creating dust and aerosols.

  • Use only in a chemical fume hood.

  • Keep away from sources of ignition.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[5][11][12].

  • Some suppliers recommend refrigeration (2-8°C) under an inert atmosphere for long-term stability[2][4].

Disposal
  • Dispose of this material and its container in accordance with all applicable local, state, and federal regulations.

  • Do not allow the product to enter drains[13].

  • Contaminated packaging should be treated as the product itself.

Toxicological and Ecological Information

  • Acute Toxicity: This compound is harmful by oral, dermal, and inhalation routes of exposure[6]. The parent compound, Flonicamid, has a moderate acute oral toxicity in rats (LD50 = 884 mg/kg bw)[14]. 4-(Trifluoromethyl)nicotinamide (TFNA-AM), as a metabolite, is considered to be of low acute oral toxicity (LD50 > 2000 mg/kg bw) and is not genotoxic in an Ames test[14].

  • Skin and Eye Irritation: Causes skin and serious eye irritation[6].

  • Ecological Information: Data on the environmental fate and ecotoxicity of this specific compound are limited. However, given its use as a building block for agrochemicals, care should be taken to prevent its release into the environment.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases[12].

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.

References

  • PubChem. (n.d.). 4-Trifluoromethylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2005). Flonicamid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Trifluoromethyl)nicotinamide. Retrieved from [Link]

  • JMPR. (2005). Flonicamid. Retrieved from [Link]

Sources

Foundational

Strategic Integration of Furan and Pyridine Motifs: A Technical Guide to Heterocyclic Building Blocks

Executive Summary The integration of furan and pyridine rings represents a classic yet complex strategy in medicinal chemistry. While pyridine is a ubiquitous pharmacophore found in over 60 FDA-approved drugs (e.g., Vism...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of furan and pyridine rings represents a classic yet complex strategy in medicinal chemistry. While pyridine is a ubiquitous pharmacophore found in over 60 FDA-approved drugs (e.g., Vismodegib, Torasemide), furan is often viewed with caution due to its potential as a metabolic "structural alert." However, when engineered correctly, the furan-pyridine hybrid system offers unique physicochemical properties—specifically in modulating lipophilicity (LogP), altering hydrogen bond vectorality, and accessing novel chemical space for kinase inhibition.

This guide moves beyond basic synthesis to address the causality of design choices: Why fuse these rings? How do we mitigate metabolic liability? What are the robust protocols for their construction?

Structural & Electronic Synergy

The combination of furan (π-excessive, 5-membered) and pyridine (π-deficient, 6-membered) creates a "push-pull" electronic environment when linked or fused.

Physicochemical Properties
PropertyFuranPyridineHybrid (Linked/Fused)Medicinal Impact
Electronic Nature Electron-rich (Nucleophilic)Electron-poor (Electrophilic)Dipolar internal compensationTunable reactivity for covalent inhibitors.
H-Bonding Weak Acceptor (O)Strong Acceptor (N)Dual Acceptor SitesHigh affinity for kinase hinge regions (e.g., CDK2).
Aromaticity Lower resonance energyHigh resonance energyModified planarityEnhanced π-π stacking with target residues (e.g., Phenylalanine gates).
Solubility PoorModerate to HighImproved vs. carbocyclesPyridine N acts as a solubility handle via protonation.
The Isostere Rationale

Furan is often employed as a bioisostere for phenyl or thiophene rings. In the context of pyridine hybrids, the oxygen atom of the furan ring reduces the overall lipophilicity compared to a thiophene analog, potentially improving the metabolic stability of the adjacent pyridine ring by altering the P450 binding orientation.

The Metabolic Paradox: Safety vs. Structural Alerts[1]

Expertise Insight: A common failure mode in early discovery is discarding furan-containing hits due to "structural alerts." This is a reductionist approach. Toxicity is conditional.[1][2]

Bioactivation Pathways

The furan ring is susceptible to oxidation by Cytochrome P450 (specifically CYP2E1 and CYP3A4).

  • Epoxidation: Formation of a reactive cis-enedione.

  • Nucleophilic Attack: The enedione reacts with cellular nucleophiles (GSH, proteins, DNA), leading to hepatotoxicity.

Mitigation Strategy:

  • Substitution: Blocking the

    
    -positions (2,5-disubstitution) of the furan ring significantly reduces bioactivation potential.
    
  • Electron Withdrawal: Attaching the electron-deficient pyridine ring directly to the furan pulls electron density, making the furan less susceptible to initial oxidation.

Case Study: Prazosin Prazosin is a safe, FDA-approved antihypertensive containing a furan ring. Its safety profile proves that rapid clearance or specific substitution patterns can negate the "structural alert" risk.

Visualization: Metabolic Fate

MetabolicPathways cluster_safety Safety Zone Drug Furan-Pyridine Scaffold CYP CYP450 Oxidation Drug->CYP Epoxide Furan Epoxide (Intermediate) CYP->Epoxide Bioactivation Enedione Cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening RingOpen Ring Opening (Inactive Metabolite) Epoxide->RingOpen Hydrolysis Tox Protein/DNA Adducts (Toxicity) Enedione->Tox No Nucleophile Safe GSH Conjugation (Detoxification) Enedione->Safe + Glutathione (GSH)

Figure 1: Metabolic bifurcation of furan moieties. Toxicity depends on the balance between GSH conjugation and protein alkylation.

Synthetic Architectures & Protocols

We categorize these building blocks into two architectures: Linked (Biaryl) and Fused (Furopyridines).

Architecture A: Linked Systems (Suzuki-Miyaura)

Constructing 2-(furan-2-yl)pyridine motifs requires careful catalyst selection to prevent catalyst poisoning by the pyridine nitrogen.

Protocol: Pd-Catalyzed Cross-Coupling of 2-Bromopyridine and 2-Furanylboronic Acid

  • Rationale: Use of Pd(dppf)Cl2 prevents coordination of the pyridine nitrogen to the Pd center due to the steric bulk and bite angle of the dppf ligand.

  • Scale: 1.0 mmol

Materials:

  • 2-Bromopyridine (1.0 eq, 158 mg)

  • 2-Furanylboronic acid (1.5 eq, 168 mg)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 eq, 41 mg)

  • Na₂CO₃ (2.0 M aq. solution, 2.0 eq)

  • DME (Dimethoxyethane) (5 mL, degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or Schlenk flask with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon x3.

  • Solvent Addition: Add degassed DME and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat to 85°C for 4–12 hours. (Monitor via LCMS; look for M+H of product).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Pyridine derivatives often streak; add 1% Et₃N to the eluent if necessary.

Architecture B: Fused Systems (Furo[3,2-c]pyridine)

Fused systems like furo[3,2-c]pyridine are potent isosteres of indole and quinoline. The most robust route involves a Sonogashira coupling followed by cyclization.

Protocol: Cascade Synthesis of Furo[3,2-c]pyridine

  • Precursor: 4-hydroxy-3-iodopyridine (Critical starting material for this regioisomer).

  • Reaction Type: One-pot Sonogashira/5-endo-dig cyclization.

Step-by-Step Methodology:

  • Coupling: Dissolve 4-hydroxy-3-iodopyridine (1.0 eq) in anhydrous DMF.

  • Reagents: Add terminal alkyne (1.2 eq), CuI (0.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and Et₃N (3.0 eq).

  • Conditions: Heat at 70°C under Argon.

  • Mechanism: The initial coupling forms the alkyne at the 3-position. The adjacent hydroxyl group (4-position) then performs an intramolecular nucleophilic attack on the alkyne (activated by Cu/Pd) to close the furan ring.

  • Isolation: Standard aqueous workup and silica purification.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Hydroxy-3-Iodopyridine Intermed Intermediate: 3-Alkynyl-4-Hydroxypyridine Start->Intermed Sonogashira Coupling (DMF, 70°C) Reagents Terminal Alkyne Pd(PPh3)2Cl2 / CuI / Et3N Reagents->Intermed Cyclization 5-endo-dig Cyclization (Intramolecular) Intermed->Cyclization Product Furo[3,2-c]pyridine Scaffold Cyclization->Product Ring Closure

Figure 2: One-pot cascade synthesis for accessing the fused furo[3,2-c]pyridine core.

Medicinal Chemistry Applications

Kinase Inhibition (CDK2)

Furo[3,2-c]pyridines have demonstrated high potency against Cyclin-Dependent Kinase 2 (CDK2).

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region backbone NH. The furan oxygen creates a dipole that orients the molecule within the ATP binding pocket.

  • Data: Derivatives substituted with naphthyl and thienyl moieties have shown IC₅₀ values < 1.0 µM against CDK2.[5]

Isosteres in Antipsychotics

Thieno[3,2-c]pyridines are established pharmacophores. Replacing the sulfur (thiophene) with oxygen (furan) to create furo[3,2-c]pyridine alters the metabolic profile (preventing S-oxidation) and reduces molecular weight, potentially increasing CNS penetration.

References

  • BenchChem. (2025).[6][7] The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Retrieved from [7]

  • Dang, N. L., et al. (2017).[8] A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. Retrieved from

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from

  • Mora-Radó, H., et al. (2021).[9] Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling Protocols and Mechanism. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Storage &amp; Stability Protocol for Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

Abstract & Chemical Profile Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (also known as N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine) is a bifunctional heterocyclic building block commonly used in medicinal chemistry fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (also known as N-(Furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine) is a bifunctional heterocyclic building block commonly used in medicinal chemistry for fragment-based drug discovery and ligand synthesis.[1]

The molecule features two distinct aromatic systems connected by a secondary amine linker:

  • Furan Ring: An electron-rich, acid-sensitive 5-membered ether.[1]

  • Pyridine Ring: A basic, electron-deficient 6-membered nitrogen heterocycle.[1]

  • Secondary Amine: A nucleophilic center prone to oxidation and carbamate formation.[1]

This unique structural combination creates a "push-pull" electronic environment that, while valuable for synthesis, renders the compound highly susceptible to oxidative degradation, acid-catalyzed polymerization, and photo-instability .[1] This guide defines the rigorous storage conditions required to maintain >98% purity over extended periods.

Stability Mechanisms & Degradation Risks[2]

To ensure data integrity in downstream applications, researchers must understand why this compound degrades.[1]

A. Oxidative Darkening (The "Furan Effect")

The furan ring is the stability-limiting moiety. Upon exposure to atmospheric oxygen, furan derivatives undergo radical autoxidation, leading to ring-opening and the formation of highly colored (yellow ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 brown 

black) polymeric byproducts. This is often accelerated by light (photo-oxidation).[1]
B. Carbon Dioxide Absorption

As a secondary amine, the central nitrogen can react with atmospheric ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 to form carbamic acid derivatives (carbamates), particularly if the sample is hygroscopic. This manifests as a "crust" on the material or broadening of NMR signals.
C. Acid Sensitivity

The furan ring is acid-labile.[1][2] Trace acids (even from degrading solvent impurities like HCl in chloroform) can catalyze the opening of the furan ring, leading to rapid polymerization (tar formation).[1]

Storage Protocol (Standard Operating Procedure)

CRITICAL: Do not store this compound in clear glass or polyethylene containers.

Long-Term Storage (> 1 Month)
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows kinetic rate of autoxidation and polymerization.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

and

to prevent oxidation and carbamate formation.
Container Amber Glass Vial Blocks UV/Blue light (200-450nm) that catalyzes furan degradation.
Closure Teflon (PTFE) Lined Cap Prevents plasticizer leaching and ensures an airtight seal.
Desiccant Required Prevents moisture-mediated hydrolysis.[1][3]
Working Bench Stability (< 24 Hours)
  • State: Keep on ice (4°C) when in use.

  • Solvent: If dissolved, use anhydrous solvents (DMSO, DMF, or Acetonitrile).[1] Avoid protic solvents (Methanol/Ethanol) for long durations as they can promote nucleophilic ring opening under acidic conditions.

  • Avoid: Chlorinated solvents (DCM/Chloroform) unless neutralized, as they often contain trace HCl stabilizers.[1]

Shelf Life Specifications

The following shelf life estimates assume the Strict Storage Protocol (Section 3.1) is followed.

Physical StateStorage ConditionEstimated Shelf LifeQC Check Frequency
Neat Solid/Oil -20°C, Argon, Amber24 Months Every 6 Months
Neat Solid/Oil 4°C, Air, Clear< 3 MonthsMonthly
Solution (DMSO) -20°C, Argon6 MonthsBefore Use
Solution (Water/Buffer) 4°C or -20°C< 48 Hours Immediate
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Note: If the compound turns from pale yellow to dark brown/black, purity has likely dropped below 90%. Purify via column chromatography immediately or discard.[1]

Quality Control & Self-Validating Protocols

Before committing this compound to a high-value assay, validate its integrity using this 3-step check.

Step 1: Visual Inspection
  • Pass: Colorless to Pale Yellow liquid/low-melting solid.[1]

  • Fail: Dark Orange, Brown, or Black tarry substance.[1]

Step 2: Solubility Test
  • Dissolve a small aliquot in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or DMSO-
    
    
    
    .
  • Pass: Clear solution with no turbidity.[1]

  • Fail: Particulates or "gummy" residue (indicates polymerization).[1]

Step 3: 1H-NMR Validation (Key Markers)

Check for the integrity of the Furan ring protons.

  • Furan-H5: Doublet at

    
     ppm.
    
  • Furan-H3/H4: Multiplets at

    
     ppm.
    
  • Loss of Signal: Disappearance or broadening of these peaks indicates furan ring destruction.[1]

Visualization of Workflows

Diagram 1: Degradation & Handling Logic

This flowchart illustrates the decision-making process for handling the compound to minimize the "Furan Effect."

StorageWorkflow Start Compound Receipt (Furan-2-ylmethyl-pyridin-3-ylmethyl-amine) QC_Check QC: Visual & NMR Check Start->QC_Check Decision Pass QC? QC_Check->Decision Aliquot Aliquot under Argon (Avoid freeze-thaw cycles) Decision->Aliquot Yes (Pale Yellow) Purify Repurify (Silica Gel Chromatography) Decision->Purify No (Dark Brown) Store_Ideal Store: -20°C, Amber Vial Inert Atmosphere Aliquot->Store_Ideal Store_Ideal->QC_Check Every 6 Months Purify->QC_Check Retest Discard Discard (If >50% degraded) Purify->Discard Recovery Low

Caption: Logical workflow for receipt, validation, and storage to prevent oxidative degradation.

Diagram 2: Chemical Stability Factors

Visualizing the specific vulnerabilities of the molecule.

StabilityFactors Compound Furan-2-ylmethyl- pyridin-3-ylmethyl-amine Furan Furan Ring Compound->Furan Amine Secondary Amine Compound->Amine Oxidation Oxidation/Polymerization (Trigger: O2, Light) Furan->Oxidation High Risk Acid Ring Opening (Trigger: Acids, H+) Furan->Acid High Risk Amine->Oxidation N-Oxide Formation Carbamate Carbamate Formation (Trigger: CO2) Amine->Carbamate Moderate Risk

Caption: Structural vulnerability map highlighting the specific degradation pathways for the furan and amine moieties.

References

  • Matrix Scientific. (2025).[1] Product Specification: Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (CAS 460046-47-3).[1][4][5] Retrieved from

  • BenchChem. (2025).[1][3] Minimizing degradation of Furan derivatives during storage. Retrieved from

  • National Institutes of Health (NIH). (2015).[1] Furan formation and degradation during storage.[1][6] Food Addit Contam Part A. Retrieved from

  • Sigma-Aldrich. (2025).[1] Handling and Storage of Air-Sensitive Amines. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: Pyridin-amine derivatives. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

Topic: Removal of unreacted Furan-2-carbaldehyde (Furfural) from secondary amine product. Product: Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (Secondary Amine).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted Furan-2-carbaldehyde (Furfural) from secondary amine product. Product: Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (Secondary Amine). Impurity: Furan-2-carbaldehyde (Aldehyde). Context: Post-reductive amination workup.

Executive Summary

This guide addresses the purification of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine synthesized via reductive amination. The primary challenge is removing the unreacted electrophile (Furan-2-carbaldehyde ) without degrading the acid-sensitive furan ring in the product.

Critical Warning: The furan moiety is highly sensitive to aqueous mineral acids (e.g., HCl, H₂SO₄). Standard acid-base workups using strong acids can cause furan ring-opening, polymerization, and product decomposition [1].

Quick Selection Guide
MethodBest ForProsCons
1. Polymer Scavenging High-value samples (<5g), Drug DiscoveryHigh yield, no emulsions, mild conditions.High material cost (resins).
2. Bisulfite Wash Mid-to-Large scale (>5g), Cost-sensitiveChemoselective, inexpensive reagents.Requires careful phase separation.
3. Buffered Extraction Large scale, if resins unavailableScalable, uses standard solvents.Risk of furan degradation if pH < 3.

Method 1: Solid-Phase Scavenging (Recommended)

The "Gentle" Approach This method utilizes polymer-supported primary amines (scavenger resins) to covalently bind unreacted aldehydes. It is the preferred method for pharmaceutical intermediates because it avoids aqueous acidic conditions entirely, preserving the furan ring.

Mechanism

The resin-bound primary amine reacts with the solution-phase aldehyde to form an imine (Schiff base), which remains attached to the solid bead. The desired secondary amine product remains in solution.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in a non-protic solvent (DCM, THF, or Ethyl Acetate).

  • Resin Addition: Add Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene resin.

    • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated residual aldehyde.

  • Incubation: Agitate gently (orbital shaker or slow stir bar) at room temperature for 2–4 hours.

    • Note: Do not use magnetic stirring if the resin grinds easily; this creates fines that clog filters.

  • Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Wash the resin cake with the reaction solvent (2x volume) to recover entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified secondary amine.

ScavengingWorkflow Start Crude Mixture (Amine + Aldehyde) Solvent Dissolve in DCM/THF Start->Solvent AddResin Add PS-Trisamine (3-5 eq) Solvent->AddResin React Agitate 2-4 Hours AddResin->React Filter Filtration React->Filter Waste Solid Waste (Resin-Aldehyde) Filter->Waste Retained Product Pure Product (Filtrate) Filter->Product Eluted

Figure 1: Workflow for solid-phase scavenging of aldehyde impurities.

Method 2: Sodium Bisulfite Wash[1]

The "Classic" Chemoselective Approach Sodium bisulfite (NaHSO₃) reacts selectively with aldehydes to form water-soluble bisulfite adducts (sulfonates). This allows the impurity to be washed away in the aqueous phase while the hydrophobic amine product remains in the organic layer [2].

Protocol
  • Preparation: Dissolve crude material in a water-immiscible solvent (Ethyl Acetate or DCM).

  • Wash 1 (Bisulfite): Wash the organic layer with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

    • Volume: Use 1:1 volume ratio.

    • Time: Shake vigorously for 2–3 minutes. The adduct formation is not instantaneous.[1][2]

  • Wash 2 (Water): Wash with DI water to remove residual salts.

  • Wash 3 (Brine): Wash with saturated NaCl to dry the organic layer.

  • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting Tip: If a solid precipitate forms at the interface, this is likely the bisulfite-aldehyde adduct.[3] Filter the biphasic mixture through Celite before separating layers.[3]

Method 3: Buffered Acid-Base Extraction

The "Furan-Safe" pH-Controlled Method Standard acid-base extractions use 1M HCl (pH < 1). Do NOT use this. The furan ring is acid-labile and will hydrolyze [3]. Instead, use a buffered weak acid to protonate the amine (pKa ~9) without destroying the furan.

Mechanism
  • Target pH: 3.0 – 4.0.

  • Logic: At pH 3, the secondary amine (Product) and pyridine nitrogen are protonated (water-soluble). The neutral aldehyde (Impurity) remains organic-soluble. The furan ring is kinetically stable at pH 3 for short durations at low temperatures.

Protocol
  • Dissolution: Dissolve crude in Diethyl Ether or Ethyl Acetate.

  • Extraction (Acidic): Extract with 10% Citric Acid (aq) or 0.5M NaH₂PO₄ buffer (pH 3-4) .

    • Temperature: Keep solutions cold (0°C) to further inhibit furan degradation.

    • Action: The product moves to the Aqueous Layer. The aldehyde stays in the Organic Layer.

  • Separation: Discard the organic layer (contains aldehyde).

  • Basification: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ or 1M NaOH until pH ~10.

    • Action: Product is deprotonated (becomes insoluble in water).

  • Extraction (Organic): Extract the cloudy aqueous mixture with DCM (3x).

  • Finish: Dry combined organics over Na₂SO₄ and concentrate.

AcidBaseFlow Start Crude Mixture (Organic Layer) AcidWash Extract with 10% Citric Acid (pH 3-4) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Contains Aldehyde) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Keep Base Basify to pH 10 (Cold NaHCO3) AqLayer->Base Extract Extract into DCM Base->Extract Final Purified Product Extract->Final

Figure 2: Modified acid-base extraction using weak acids to protect the furan ring.

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography? A: Yes, but amines "streak" (tail) on standard silica due to interaction with acidic silanols.

  • Solution: Pre-treat the silica slurry with 1% Triethylamine (Et₃N) or use a mobile phase containing 1% NH₄OH (e.g., DCM/MeOH/NH₄OH 95:5:1). The aldehyde will elute near the solvent front (high Rf), while the amine will be more retained (lower Rf).

Q2: My product turned black after using HCl. What happened? A: You likely degraded the furan ring. Furans undergo acid-catalyzed ring opening to form reactive diketones, which then polymerize into dark tars [1]. Always use Citric Acid or Phosphate buffers (Method 3) instead of HCl.

Q3: I see a third layer/emulsion during the Bisulfite wash. A: This is common if the bisulfite adduct precipitates.

  • Solution: Add a small amount of Methanol to the mixture to solubilize the adduct, or filter the entire biphasic mixture through a pad of Celite to break the emulsion.

Q4: How do I store the purified amine? A: Secondary amines can absorb CO₂ from the air (forming carbamates) and oxidize over time. Store under Nitrogen or Argon at -20°C.

References

  • Furan Stability in Acid: Liang, X. et al. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels, 2017.[4]

    • Relevance: Establishes the mechanism of furan degradation in low pH, valid
  • Bisulfite Purification Protocol: Brindle, C. S. et al.[3][5] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development, 2017.[3]

    • Relevance: Provides the definitive methodology for chemoselective aldehyde removal.
  • Reductive Amination Cleanup: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.

    • Relevance: Foundational text on reductive amination, discussing side products and general workup str

Sources

Optimization

improving yield of reductive amination for furan-pyridine amines

Heterocycle Coupling Help Desk: Reductive Amination of Furan-Pyridine Systems Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Improving Yield in Furan-Pyridine R...

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Coupling Help Desk: Reductive Amination of Furan-Pyridine Systems

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Improving Yield in Furan-Pyridine Reductive Amination

Module 1: The Chemistry & The Conflict

Welcome to the support center. You are likely here because your yields are hovering around 30-50%, or your reaction mixture has turned into a black tar. Coupling electron-rich acid-sensitive heterocycles (Furans) with electron-deficient basic heterocycles (Pyridines) creates a "perfect storm" of conflicting requirements.

The Core Conflict
  • The Furan Fragility: Furan rings are notoriously sensitive to Brønsted acids. Strong acids (pH < 4) often initiate ring-opening or polymerization, leading to the dreaded "black tar" decomposition.

  • The Pyridine Deactivation:

    • As the Amine (Aminopyridine): The ring nitrogen withdraws electron density, making the exocyclic amine a poor nucleophile. It struggles to attack the carbonyl to form the imine intermediate.

    • As the Carbonyl: Pyridine aldehydes are prone to hydration (forming gem-diols) in water, which are unreactive.

    • As a Lewis Base: The pyridine nitrogen can chelate metal catalysts (poisoning Pd/C in hydrogenation) or interfere with Lewis Acid activators.

The Solution: You must decouple the imine formation from the reduction and use "water-scavenging" activation rather than "proton" activation.

Module 2: The "Gold Standard" Protocols

Do not use standard catalytic hydrogenation (H2, Pd/C) for this specific coupling; pyridine poisons the catalyst, and furan risks over-reduction to tetrahydrofuran. Use these hydride-based methods instead.

Method A: The "Mild & Standard" (For Reactive Substrates)

Best for: Furan-aldehydes + Alkyl-pyridines (highly reactive).

Reagents: Sodium Triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Acetic Acid (AcOH).

  • Stoichiometry: Amine (1.0 equiv), Aldehyde (1.1 equiv), STAB (1.4 equiv), AcOH (1.0 equiv).

  • Solvent: DCE is superior to DCM or THF for solubilizing the STAB complex.

  • Procedure:

    • Mix Amine and Aldehyde in DCE under

      
      .
      
    • Add STAB in one portion.

    • Add AcOH immediately after.

    • Stir at RT for 2–4 hours.

  • Why it works: STAB is mild and does not reduce aldehydes/ketones efficiently, only imines. The AcOH buffers the reaction to pH ~5, activating the imine without destroying the furan.

Method B: The "Titanium Fixer" (For Difficult/Low-Yield Cases)

Best for: Aminopyridines (weak nucleophiles) or Pyridine-Ketones (sterically hindered).

Reagents: Titanium(IV) Isopropoxide [Ti(OiPr)4], Sodium Borohydride (NaBH4), Ethanol/Methanol.

  • Step 1 (Imine Formation):

    • Mix Amine (1.0 equiv) and Carbonyl (1.0 equiv) in neat Ti(OiPr)4 (2.0 equiv) or concentrated THF solution.

    • Stir 6–12 hours. Crucial: Ti(OiPr)4 acts as a Lewis Acid and a water scavenger, driving the equilibrium to the imine even with weak nucleophiles.

  • Step 2 (Reduction):

    • Dilute with Ethanol (ensure the mixture is fluid).

    • Add NaBH4 (1.5 equiv) cautiously (exothermic).

    • Stir 2 hours.

  • Step 3 (Workup - The Trick):

    • Quench with 1N NaOH (not water). The Titanium will form a white precipitate (

      
      ). Filter through Celite to remove the titanium sludge, then extract the filtrate.
      

Module 3: Visual Workflows

Figure 1: Decision Logic for Protocol Selection

G start Start: Analyze Substrates amine_type Is the Amine an Aminopyridine? start->amine_type carbonyl_type Is the Carbonyl a Ketone? amine_type->carbonyl_type No (Alkyl Amine) method_b Use Method B: Ti(OiPr)4 then NaBH4 (Force Imine Formation) amine_type->method_b Yes (Weak Nuc) method_a Use Method A: STAB / AcOH / DCE (Mild Condition) carbonyl_type->method_a No (Aldehyde) carbonyl_type->method_b Yes (Steric Hindrance)

Caption: Logic tree for selecting between STAB (Standard) and Titanium-mediated (Advanced) protocols based on substrate reactivity.

Figure 2: The Titanium Scavenger Mechanism

G sub1 Furan-Carbonyl + Pyridine-Amine complex Titanium-Hemiaminal Complex sub1->complex + Ti(OiPr)4 imine Activated Imine (Ti-Bound) complex->imine - iPrOH (Scavenged) product Secondary Amine imine->product + NaBH4

Caption: Ti(OiPr)4 drives the reaction by chemically scavenging the leaving group (isopropanol/water) and activating the nitrogen.[1]

Module 4: Troubleshooting & FAQs

Q1: The reaction turned black and yield is <10%. What happened? Diagnosis: Furan decomposition. Fix: You likely used too much acid or a strong acid (like TFA). The furan ring opens in acidic media.

  • Action: Switch to Method A but strictly limit Acetic Acid to 1.0 equivalent, or switch to Method B (Titanium), which is Lewis-acidic but non-protic, protecting the furan.

Q2: I see starting material and alcohol byproduct, but no amine. Diagnosis: Direct reduction of the carbonyl. The reducing agent reduced the aldehyde before the imine could form.[1][2] Fix: This is a kinetics issue.

  • Action: Pre-form the imine.[2] Stir the Amine + Carbonyl + Dehydrating agent (Ti(OiPr)4 or MgSO4) for 2 hours before adding the reducing agent. Do not add STAB/NaBH4 at t=0.

Q3: The product is trapped in a white sludge during workup. Diagnosis: Titanium emulsion. Fix: Standard aqueous extraction fails with Titanium.

  • Action: Add 10% NaOH or Rochelle's Salt (Sodium Potassium Tartrate) solution and stir vigorously for 1 hour. This solubilizes the Titanium. Filter through a Celite pad before separating layers.

Q4: Can I use NaCNBH3 (Sodium Cyanoborohydride)? Diagnosis: You can, but it's toxic and often slower than STAB.

  • Action: Only use NaCNBH3 if solubility is an issue in DCE (STAB requires DCE/DCM; NaCNBH3 works in Methanol). If using NaCNBH3, you must adjust pH to 6 using HCl/MeOH, which risks furan damage. STAB is safer for furans.

Module 5: Summary Data Table

VariableSTAB (Method A)Ti(OiPr)4 + NaBH4 (Method B)NaCNBH3 (Legacy)
Primary Use Reactive AldehydesKetones / Unreactive AminesGeneral Purpose
Furan Safety High (Mild pH)Very High (Aprotic)Medium (Requires Acid)
Pyridine Safety HighHighHigh
Water Tolerance Low (Quenches reagent)Zero (Hydrolyzes Ti)High
Solvent DCE, DCMNeat -> EtOHMeOH
Typical Yield 70-85%80-95%50-70%

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: The foundational paper establishing STAB as the superior reagent for aldehyde reductive amin
  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Context: Defines the Titanium-mediated protocol essential for weak nucleophiles (like aminopyridines).
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Optimization of the Ti(OiPr)4 method using NaBH4 instead of cyanoborohydride.

Sources

Reference Data & Comparative Studies

Validation

H-NMR Spectrum Analysis of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

Executive Summary & Core Directive Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (also known as -(furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine) represents a critical pharmacophore in medicinal chemistry, often serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (also known as


-(furan-2-ylmethyl)-1-(pyridin-3-yl)methanamine) represents a critical pharmacophore in medicinal chemistry, often serving as a linker scaffold in kinase inhibitors and GPCR ligands.

This guide deviates from standard spectral listings by focusing on the comparative analysis of solvent systems . For secondary amines containing heteroaromatic rings, the choice between Chloroform-d (


)  and Dimethyl Sulfoxide-

(

)
is not merely logistical—it fundamentally alters structural elucidation capabilities.

Key Technical Insight: The primary analytical challenge for this molecule is the potential overlap of methylene bridges (


) and the ambiguity of the amine (

) proton. This guide provides the experimental logic to resolve these features.

Comparative Analysis: Solvent System Performance

In drug development, selecting the correct NMR solvent is a strategic decision. Below is a comparative performance analysis of the two industry-standard alternatives for this specific molecular class.

Alternative A: Chloroform-d ( )
  • Status: Standard Baseline.

  • Performance Profile:

    • Resolution: High. Sharpens aromatic coupling constants (

      
      -values).
      
    • Exchangeable Protons: Poor. The secondary amine (

      
      ) often appears as a broad, unrecognizable hump or is lost entirely due to rapid exchange or quadrupole broadening.
      
    • Chemical Shift Stability: Concentration-dependent shifts are common for the

      
       and adjacent 
      
      
      
      groups.
Alternative B: DMSO- (Recommended)
  • Status: High-Performance Alternative.

  • Performance Profile:

    • Resolution: Moderate to High (viscosity broadening is negligible for small molecules).

    • Exchangeable Protons: Excellent. Strong hydrogen bonding with the solvent slows proton exchange, often revealing the

      
       as a distinct triplet (coupled to adjacent 
      
      
      
      s) or a sharp singlet.
    • Solubility: Superior for polar amine salts (e.g., if isolated as a hydrochloride salt).

Data Comparison Table
Feature

(Baseline)

(High-Performance)
Application Scientist Verdict
Amine (

) Visibility
Broad singlet / InvisibleSharp signal (often > 2.0 ppm)Critical: Use DMSO to confirm amine formation.
Furan H5 Separation Distinct (~7.4 ppm)Distinct (~7.6 ppm)Both effective.
Pyridine H2 Shift ~8.6 ppm~8.5 - 8.7 ppmConsistent deshielding observed.
Water Impurity 1.56 ppm (Usually clear)3.33 ppm (Can obscure

s)
Risk: Dry sample thoroughly to prevent

overlap with methylene peaks.

Experimental Protocol

This protocol ensures reproducibility and validates the synthesis via Reductive Amination (e.g., Furan-2-carboxaldehyde + 3-Aminomethylpyridine).

Phase 1: Sample Preparation
  • Isolation: Ensure the product is in free base form . If the product is an HCl salt, neutralize with

    
     and extract into DCM before drying. Reasoning: Salts cause extreme broadening and shift variations.
    
  • Drying: Dry the oil/solid under high vacuum (< 1 mbar) for 4 hours. Reasoning: Residual water in DMSO-

    
     appears at ~3.3 ppm, directly overlapping with the critical methylene (
    
    
    
    ) signals.
  • Solvation: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-

    
     .
    
  • Filtration: Filter through a cotton plug within the pipette to remove inorganic salts (borohydride residues).

Phase 2: Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (Standard 1D Proton)

  • Scans (NS): 16 (Sufficient for >10 mg)

  • Relaxation Delay (D1): 1.0 sec (Standard) / 5.0 sec (Quantitative)

  • Temperature: 298 K (

    
    )
    

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating the structure, specifically distinguishing the product from the imine intermediate.

NMR_Workflow Sample Purified Sample Solvent Select Solvent: DMSO-d6 Sample->Solvent Acquisition Acquire 1H-NMR (400 MHz) Solvent->Acquisition Check_Aldehyde Check 9.5-10.0 ppm (Aldehyde Proton) Acquisition->Check_Aldehyde Check_Imine Check 8.3-8.5 ppm (Imine CH=N) Check_Aldehyde->Check_Imine Absent Result_Impure Repurify (Reduction Incomplete) Check_Aldehyde->Result_Impure Signal Present Check_Methylene Analyze 3.5-4.0 ppm (Methylene Singlets) Check_Imine->Check_Methylene Absent Check_Imine->Result_Impure Signal Present Result_Pure Target Structure Confirmed (Secondary Amine) Check_Methylene->Result_Pure 2 Distinct Singlets

Caption: Figure 1. Analytical workflow for validating reductive amination success. Absence of aldehyde/imine signals is the primary purity gate.

Structural Elucidation & Data Interpretation[1][2][3]

Predicted Chemical Shift Data (DMSO- )

Note: Values are estimated based on fragment analysis of furfurylamine and 3-picolylamine in DMSO-


.
AssignmentTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Py-H2 Ar-H8.55Singlet (s)1H-
Py-H6 Ar-H8.46Doublet (d)1H

Py-H4 Ar-H7.75Doublet (d)1H

Fur-H5 Ar-H7.58Doublet (d)1H

Py-H5 Ar-H7.35DD1H

Fur-H4 Ar-H6.40DD1H

Fur-H3 Ar-H6.28Doublet (d)1H

Py-

Alkyl3.75Singlet (s)2H-
Fur-

Alkyl3.68Singlet (s)2H-
NH Amine2.0 - 3.0Broad1H-

*Note: In dry DMSO-


, the 

signals may appear as doublets if coupling to the NH proton is resolved. In

, they are almost always singlets.
Visualizing Connectivity (COSY Logic)

To confirm the assignments, particularly distinguishing the Furan ring from the Pyridine ring, 2D COSY (Correlation Spectroscopy) is used.

COSY_Correlations cluster_Pyridine Pyridine Ring System cluster_Furan Furan Ring System Py_H2 H2 (8.55 ppm) Py_H6 H6 (8.46 ppm) Py_H5 H5 (7.35 ppm) Py_H6->Py_H5 Py_H4 H4 (7.75 ppm) Py_H5->Py_H4 Fur_H4 H4 (6.40 ppm) Fur_H5 H5 (7.58 ppm) Fur_H5->Fur_H4 Fur_H3 H3 (6.28 ppm) Fur_H4->Fur_H3

Caption: Figure 2. Expected COSY correlations. Dashed red lines indicate scalar coupling (


) observable in 2D NMR.

Interpretation of Impurities

When analyzing the spectrum, the presence of specific peaks indicates synthesis failure modes:

  • Imine Intermediate: If the reduction is incomplete, you will see a signal at ~8.4 ppm (

    
    ) . The methylene protons will also be shifted significantly downfield (~4.8 ppm).
    
  • Aldehyde Starting Material:

    • Furfural: ~9.6 ppm (

      
      ) 
      
    • 3-Pyridinecarboxaldehyde: ~10.1 ppm (

      
      ) 
      
  • Borate Salts: Broad signals in the 0.5–1.5 ppm region often indicate incomplete workup of Sodium Triacetoxyborohydride or

    
    .
    

References

  • SpectraBase. Furfurylamine 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search: 3-(Aminomethyl)pyridine. SDBS No. 15432. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Heterocyclic Shifts).

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Furan and Pyridine Amine Functional Groups

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. Furan and pyridine moieties, particularly when functionalized with amines, are u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. Furan and pyridine moieties, particularly when functionalized with amines, are ubiquitous scaffolds in medicinal chemistry. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative first-pass analysis of molecular structure. This guide provides an in-depth, comparative analysis of the characteristic IR spectral features of furan and pyridine amines, moving beyond a simple list of frequencies to explain the causal physicochemical principles that govern these vibrations.

Part 1: The Foundational Ring Vibrations: Furan vs. Pyridine

Understanding the spectrum of a substituted heterocycle begins with the parent ring. The unique geometries and electronic environments of furan and pyridine give rise to distinct vibrational fingerprints.

Furan: The Aromatic Ether

Furan is a five-membered aromatic ring containing an oxygen atom. Its spectral characteristics are influenced by ring strain and the C-O-C ether linkage.

  • Aromatic C-H Stretch: Typically observed in the 3100-3160 cm⁻¹ region.

  • C=C Ring Stretching: A series of bands, often with the most prominent peaks occurring in the 1585-1600 cm⁻¹ and 1500-1400 cm⁻¹ regions[1].

  • Ring Vibrations (Breathing): Furan exhibits several characteristic ring stretching and deformation modes. Two bands around 1225 cm⁻¹ and 1020 cm⁻¹ are often considered characteristic of the furan ring[2].

  • C-O-C Asymmetric Stretch: A strong and diagnostically significant band for the ether linkage within the ring is typically found between 1060-1250 cm⁻¹.

  • Out-of-Plane C-H Bending: Strong absorptions in the 740-890 cm⁻¹ range, the position of which is sensitive to the substitution pattern on the ring.

Pyridine: The Benzene Analogue

Pyridine is a six-membered aromatic heterocycle where a CH group is replaced by a nitrogen atom. Its vibrations are similar to benzene but are perturbed by the less symmetric nature and the electronic influence of the nitrogen.

  • Aromatic C-H Stretch: Found just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range[1][3].

  • C=C and C=N Ring Stretching: The coupling of C=C and C=N vibrations results in a complex pattern of absorptions. A pair of bands is often seen around 1600 cm⁻¹, with another pair near 1440-1480 cm⁻¹[4]. The peak near 1440 cm⁻¹ is often the most intense in the pyridine spectrum[4].

  • Ring Vibrations (Breathing): In-plane ring deformations occur in the fingerprint region, with a characteristic band often seen near 1000 cm⁻¹.

  • Out-of-Plane C-H Bending: Strong bands below 900 cm⁻¹, whose positions are highly diagnostic of the substitution pattern.

Part 2: Identifying the Amine Substituent

The presence and type of an amine group (primary, secondary, or tertiary) are revealed by characteristic absorptions, primarily in the high-frequency region of the spectrum.

Primary Amines (-NH₂)
  • N-H Stretching: Primary amines are readily identified by two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region.[5][6][7] These arise from the asymmetric (~3450 cm⁻¹) and symmetric (~3350 cm⁻¹) stretching vibrations of the two N-H bonds.[5]

  • N-H Bending (Scissoring): A medium to strong absorption appears in the 1580-1650 cm⁻¹ range.[8][9][10] This peak can sometimes overlap with the aromatic ring stretching vibrations.

  • N-H Wagging: A broad, strong band due to out-of-plane N-H bending is observed between 665-910 cm⁻¹.[8][10]

Secondary Amines (-NHR)
  • N-H Stretching: Secondary amines display a single, weaker, and sharp absorption band in the 3300-3500 cm⁻¹ range because they possess only one N-H bond.[5][8][11][12]

  • N-H Bending: The in-plane N-H bend is found in the 1550-1650 cm⁻¹ region but is often weak and can be difficult to identify.[11]

  • N-H Wagging: Like primary amines, they exhibit a broad N-H wagging band in the 700-750 cm⁻¹ region.[12]

Tertiary Amines (-NR₂)
  • N-H Vibrations: Tertiary amines have no N-H bonds and therefore show no absorptions in the N-H stretching or bending regions.[5][6][8][13] Their presence is inferred by the absence of these peaks and the presence of a C-N stretch.

  • C-N Stretching: The key indicator for tertiary amines is the C-N stretching vibration. For aromatic amines, this appears as a strong band in the 1250-1335 cm⁻¹ region.[8][10] For aliphatic amines, this band is weaker and appears at a lower frequency (1020-1250 cm⁻¹).[8][10]

Part 3: Comparative Spectral Data and Interpretation

The true power of IR spectroscopy lies in synthesizing the information from different spectral regions to build a cohesive structural picture. The table below provides a direct comparison of the key diagnostic peaks for furan and pyridine amines.

Vibrational Mode Furan Derivatives (cm⁻¹) Pyridine Derivatives (cm⁻¹) Typical Intensity Key Diagnostic Notes
Aromatic C-H Stretch 3100-31603000-3100Weak to MediumFuran C-H stretches are at a slightly higher frequency than pyridine's.
N-H Stretch (Primary) 3300-3500 (Two bands)3300-3500 (Two bands)Medium, SharpTwo distinct peaks are a clear marker for a primary amine on either ring.[8][9]
N-H Stretch (Secondary) 3300-3500 (One band)3300-3500 (One band)Weak to Medium, SharpA single peak in this region indicates a secondary amine.[8][12]
C=C & C=N Ring Stretch 1585-1600 & 1500-1400~1600, ~1580, ~1480, ~1440Medium to StrongPyridine shows a more complex and characteristic four-band pattern.
N-H Bend (Primary) 1580-16501580-1650Medium to StrongMay overlap with the highest frequency ring stretch.
C-O-C Asymmetric Stretch 1060-1250N/AStrongA strong band in this region is a powerful indicator for a furan ring.
Aromatic C-N Stretch 1250-13351250-1335Medium to StrongEssential for identifying tertiary amines and distinguishing them from ethers.[8]
Out-of-Plane C-H Bend 740-890< 900StrongPosition is highly dependent on the substitution pattern for both rings.

Part 4: Experimental Protocol: ATR-FTIR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a versatile technique suitable for liquids, solids, and semi-solids with minimal sample preparation.

Instrumentation
  • Fourier Transform Infrared (FTIR) spectrometer.

  • ATR accessory with a suitable crystal (e.g., diamond, zinc selenide).

  • Cleaning solvents (e.g., isopropanol, acetone).

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the ATR crystal surface using a lint-free wipe moistened with isopropanol. Allow the solvent to evaporate completely. This prevents sample cross-contamination.

  • Background Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Solids: Place a small amount of the solid sample directly onto the center of the ATR crystal. Apply pressure using the built-in clamp to ensure firm, uniform contact between the sample and the crystal surface.

    • Liquids: Place one or two drops of the liquid sample onto the center of the crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (scan number, resolution) as the background scan. The software will generate the final spectrum in units of absorbance or transmittance.

  • Final Cleaning: After analysis, remove the sample and meticulously clean the ATR crystal with a solvent-moistened wipe to prepare for the next measurement.

Part 5: Visualized Workflow for Spectral Interpretation

The following diagram outlines the logical decision-making process for identifying an unknown furan or pyridine amine from its IR spectrum.

IR_Interpretation_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_identification Structure Identification cluster_conclusion Final Elucidation start Acquire IR Spectrum via ATR amine_check N-H Stretch? (3300-3500 cm⁻¹) start->amine_check amine_type Two Bands? amine_check->amine_type Yes ring_check Strong C-O-C Stretch? (1060-1250 cm⁻¹) amine_check->ring_check No (Tertiary Amine) amine_type->ring_check primary Primary Amine (-NH₂) amine_type->primary Yes secondary Secondary Amine (-NHR) amine_type->secondary No furan Furan Ring System ring_check->furan Yes pyridine Pyridine Ring System ring_check->pyridine No conclusion1 Primary Furan Amine primary->conclusion1 conclusion4 Primary Pyridine Amine primary->conclusion4 conclusion2 Secondary Furan Amine secondary->conclusion2 conclusion5 Secondary Pyridine Amine secondary->conclusion5 furan->conclusion1 furan->conclusion2 conclusion3 Tertiary Furan Amine furan->conclusion3 pyridine->conclusion4 pyridine->conclusion5 conclusion6 Tertiary Pyridine Amine pyridine->conclusion6

Caption: A logical workflow for the structural identification of amine-substituted furan and pyridine rings using key IR spectral regions.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of functionalized heterocyclic compounds. By systematically evaluating the high-frequency N-H stretching region, the C-N stretching region, and the characteristic ring vibrations in the fingerprint region, one can confidently differentiate between primary, secondary, and tertiary amines on both furan and pyridine scaffolds. The key distinguishing features—the presence of a strong C-O-C stretch for furan and the complex four-band C=C/C=N pattern for pyridine—provide a robust framework for definitive identification. This guide equips the research scientist with the foundational data and logical workflow necessary for accurate and efficient spectral interpretation.

References

  • Title: IR Spectroscopy Tutorial: Amines Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

  • Title: Infrared Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Decoding the IR Spectrum of Secondary Amines Source: Oreate AI Blog URL: [Link]

  • Title: Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Chrominfo URL: [Link]

  • Title: Structural analysis of amines Source: Elveflow URL: [Link]

  • Title: Organic Nitrogen Compounds II: Primary Amines Source: Spectroscopy Online URL: [Link]

  • Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL: [Link]

  • Title: Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) Source: WikiEducator URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University Chemistry URL: [Link]

  • Title: Some characteristic infra-red absorption frequencies of furan compounds. I Source: ResearchGate (originally from Journal of the Chemical Society) URL: [Link]

  • Title: Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine Source: NASA Astrophysics Data System (originally from Icarus) URL: [Link]

Sources

Validation

Comparative Bioanalytical Guide: Mass Spectrometry Profiling of Empagliflozin (CAS 460046-47-3)

Executive Summary: The Bioanalytical Challenge Compound Identity: Empagliflozin (CAS 460046-47-3) Molecular Formula: Exact Mass: 450.1445 Da In the high-stakes arena of pharmacokinetic (PK) profiling, Empagliflozin prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioanalytical Challenge

Compound Identity: Empagliflozin (CAS 460046-47-3) Molecular Formula:


Exact Mass:  450.1445 Da

In the high-stakes arena of pharmacokinetic (PK) profiling, Empagliflozin presents a unique challenge. As a sodium-glucose co-transporter 2 (SGLT2) inhibitor, its structure features a C-glycosidic bond—a glucose moiety directly attached to a chlorophenyl ring via a methylene bridge. Unlike O-glycosides, this C-C bond is resistant to enzymatic hydrolysis but dictates specific fragmentation behaviors in mass spectrometry.

This guide moves beyond basic "recipe" protocols. We compare the two dominant ionization strategies—Negative Electrospray Ionization (ESI-) versus Positive Ammonium Adduct Mode (ESI+) —providing the mechanistic insights necessary to select the superior method for your specific matrix (plasma vs. urine).

Technical Deep Dive: Fragmentation Mechanics

The choice between positive and negative polarity is not arbitrary; it fundamentally changes the fragmentation pathway and the resulting sensitivity.

Scenario A: Negative Mode (ESI-) – The Selectivity Standard

In negative mode, Empagliflozin forms a stable deprotonated precursor


. This is often the preferred mode for clinical assays due to lower background noise in plasma matrices.
  • Precursor Ion: m/z 449.1

  • Primary Product Ion: m/z 371.0

  • Mechanism: The transition from 449 to 371 represents a neutral loss of 78 Da (

    
    ). This is a characteristic cross-ring cleavage of the glucose moiety, specific to SGLT2 inhibitors.
    
  • Secondary Product: m/z 329.0 (Further degradation of the sugar ring).

Scenario B: Positive Mode (ESI+) – The Sensitivity "Hack"

Empagliflozin does not protonate easily to form


 due to the lack of basic nitrogen centers. However, it has a high affinity for ammonium ions. By adding ammonium acetate to the mobile phase, we force the formation of the ammonium adduct 

.
  • Precursor Ion: m/z 468.2

  • Primary Product Ion: m/z 355.1

  • Mechanism: The collision-induced dissociation (CID) causes the loss of the ammonia adduct followed by the cleavage of the entire glucose moiety (113 Da loss from the adduct, or more accurately, cleavage of the sugar to leave the aglycone-linker fragment).

  • Warning: This mode is highly sensitive to mobile phase pH and buffer concentration.

Comparison of Alternatives
FeatureMethod A: LC-MS/MS (ESI-) Method B: LC-MS/MS (ESI+) Method C: HPLC-UV
Target Ion

(m/z 449.1)

(m/z 468.[1]2)
N/A (Absorbance @ 224nm)
Sensitivity (LLOQ) High (0.5 – 1.0 ng/mL)Very High (0.1 – 0.5 ng/mL)Low (50 – 100 ng/mL)
Selectivity Excellent (Low background)Good (Adducts can be unstable)Poor (Matrix interference)
Reagent Cost Low (Formic acid/Ammonia)Medium (High-grade

)
Low
Best Use Case Routine Clinical PK Trace Level / Micro-dosing QC / Dissolution Testing

Visualizing the Fragmentation Pathway

The following diagram illustrates the divergent pathways based on ionization polarity.

Empagliflozin_Fragmentation Empa Empagliflozin (Neutral) MW: 450.14 ESI_Neg ESI Negative Mode Deprotonation Empa->ESI_Neg High pH / Neg Voltage ESI_Pos ESI Positive Mode Ammonium Adduct Empa->ESI_Pos + NH4OAc Buffer Precursor_Neg Precursor [M-H]- m/z 449.1 ESI_Neg->Precursor_Neg Frag_Neg_1 Product Ion (Glucose Cleavage) m/z 371.0 Precursor_Neg->Frag_Neg_1 Collision Energy ~18-22 eV Loss of C2H6O3 (-78 Da) Precursor_Pos Precursor [M+NH4]+ m/z 468.2 ESI_Pos->Precursor_Pos Frag_Pos_1 Aglycone Fragment (Loss of Sugar) m/z 355.1 Precursor_Pos->Frag_Pos_1 Collision Energy ~15-20 eV Loss of Glucose + NH3

Figure 1: Divergent fragmentation pathways of Empagliflozin in ESI+ vs. ESI- modes.

Validated Experimental Protocol (Self-Validating System)

This protocol is designed for Negative Mode (ESI-) as it offers the most robust balance of sensitivity and reproducibility for plasma samples.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Protein precipitation (PPT) often leaves phospholipids that suppress ionization in negative mode. LLE provides a cleaner extract.

  • Aliquot: Transfer 200 µL of plasma into a clean tube.

  • IS Addition: Add 20 µL of Internal Standard (Empagliflozin-d4, 500 ng/mL).

  • Extraction: Add 1.5 mL of Ethyl Acetate .

    • Critical Step: Vortex vigorously for 5 minutes. Ethyl acetate is chosen because its polarity matches the aglycone core, maximizing recovery while leaving polar salts behind.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Drying: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase (50:50 A:B).

Phase 2: LC-MS/MS Parameters[2][3]

Chromatography (LC):

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 90% B[3]

    • 3.0 min: 90% B

    • 3.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Source: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

    • Quantifier: 449.1

      
       371.0 (CE: 20 eV).
      
    • Qualifier: 449.1

      
       329.0 (CE: 28 eV).
      

Analytical Workflow Diagram

Bioanalytical_Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Empagliflozin-d4) Sample->IS_Add LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->LLE Vortex 5 min Dry_Recon Evaporation & Reconstitution (Mobile Phase) LLE->Dry_Recon Nitrogen @ 40°C LC_Sep LC Separation (C18 Column) Dry_Recon->LC_Sep Inject 5 µL MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det ESI Negative Data Quantification (Ratio Analyte/IS) MS_Det->Data

Figure 2: Step-by-step bioanalytical workflow for Empagliflozin quantification.

References

  • FDA Clinical Pharmacology Review. (2014). Empagliflozin (Jardiance) NDA 204629. Center for Drug Evaluation and Research. Link

  • Awan, Z., et al. (2017). "LC-MS/MS Determination of Empagliflozin and Metformin." Journal of Chromatographic Science, 55(7). Link

  • BenchChem Technical Guide. (2025). "A Comparative Guide to the Analytical Validation of Empagliflozin using Empagliflozin-d4." Link

  • Padmaja, N., & Veerabhadram, G. (2016). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Empagliflozin." Journal of Pharmaceutical Analysis. Link

Sources

Comparative

A Comparative Analysis of Furan and Thiophene Amine Derivatives in Antimicrobial Drug Discovery

A Senior Application Scientist's Guide to Navigating Bioisosteric Choices for Enhanced Potency and Spectrum In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision tha...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Bioisosteric Choices for Enhanced Potency and Spectrum

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's pharmacological profile. Among the most utilized five-membered aromatic heterocycles, furan and thiophene stand out as classical bioisosteres—structural analogues with similar physical and chemical properties that can elicit comparable biological responses.[1] This guide offers a data-driven, objective comparison of the antimicrobial activities of furan and thiophene amine derivatives, providing researchers, scientists, and drug development professionals with insights to inform strategic choices in the quest for novel anti-infective agents.

The Furan-Thiophene Dichotomy: More Than Just a Heteroatom Swap

The substitution of furan's oxygen with thiophene's sulfur atom, while seemingly minor, imparts subtle yet significant alterations in physicochemical properties that can translate into marked differences in biological activity.[1][2] Thiophene is generally considered more aromatic and less polar than furan. The lower electronegativity of sulfur compared to oxygen also makes thiophene a weaker hydrogen bond acceptor.[1] These distinctions can affect a molecule's metabolic stability, with thiophene analogs often demonstrating greater stability against metabolic degradation.[1]

dot

cluster_0 Furan Core cluster_1 Thiophene Core Furan Furan (Oxygen Heteroatom) F_Aromaticity Lower Aromaticity Furan->F_Aromaticity F_Polarity More Polar Furan->F_Polarity F_Hbond Stronger H-Bond Acceptor Furan->F_Hbond F_Stability Less Metabolically Stable Furan->F_Stability Thiophene Thiophene (Sulfur Heteroatom) Furan->Thiophene Bioisosteric Replacement T_Aromaticity Higher Aromaticity Thiophene->T_Aromaticity T_Polarity Less Polar Thiophene->T_Polarity T_Hbond Weaker H-Bond Acceptor Thiophene->T_Hbond T_Stability More Metabolically Stable Thiophene->T_Stability

Caption: Key physicochemical differences between furan and thiophene cores.

Comparative Antimicrobial Activity: A Data-Centric View

The true measure of a scaffold's utility lies in its empirical performance. While a universal superiority of one heterocycle over the other cannot be claimed, analysis of published data reveals trends that can guide derivatization strategies.[1] The following tables summarize the in vitro antimicrobial activities of various furan and thiophene amine derivatives against a panel of clinically relevant pathogens.

Table 1: Antibacterial Activity of Furan vs. Thiophene Amine Derivatives (MIC in µg/mL)

Compound TypeHeterocycleDerivativeS. aureusE. coliP. aeruginosaReference
Chalcone-basedFuran3-furan-1-thiophene-based chalcone (3a)Low MICLow MIC-[3]
Chalcone-basedThiophene3-furan-1-thiophene-based chalcone (4a)---[3]
Schiff BaseFuranNitro-substituted Schiff base (3b)Remarkable ActivityRemarkable Activity-[4][5]
AminophosphonateFuranFuran aminophosphonate (A1-A4)ActiveActive-[6]
AmideThiopheneThiophene derivative (7)--More potent than gentamicin[7]
AmideThiopheneThiophene derivatives (7b, 8)Comparable to ampicillin & gentamicinComparable to ampicillin & gentamicin-[8][9]

Table 2: Antifungal Activity of Furan vs. Thiophene Amine Derivatives (MIC in µg/mL)

Compound TypeHeterocycleDerivativeC. albicansA. fumigatusS. racemosumReference
Carboxylic AcidThiopheneCompounds 1-73.3 - 7.0--[10]
AmideThiopheneCompound 3-Potent Activity-[8][9]
AmideThiopheneCompounds 5, 6, 7a--Good Activity[8][9]

Note: Direct comparative data for amine derivatives of both heterocycles against the same fungal strains is limited in the reviewed literature. Dashes indicate data not provided in the cited source.

From the available data, it is evident that both furan and thiophene amine derivatives can exhibit significant antimicrobial properties. For instance, certain furan-based Schiff bases show remarkable activity against both Gram-positive and Gram-negative bacteria.[4][5] Conversely, several studies highlight the potent antibacterial and antifungal activity of various thiophene derivatives, with some showing efficacy comparable or even superior to standard antibiotics like gentamicin and ampicillin.[7][8][9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is not solely dictated by the core heterocycle but is significantly influenced by the nature and position of substituents on the ring.

  • For Thiophene Derivatives: The presence of a pyridine side chain has been shown to result in excellent antimicrobial activity.[8][9] Additionally, substitutions at the 2-position of the thiophene ring can significantly affect biological activity.[8][9] The incorporation of benzimidazole and thiophene moieties within the same molecule may also lead to the development of novel antimicrobial agents.[7]

  • For Furan Derivatives: The presence of a nitro group in furan-based Schiff bases appears to be crucial for their remarkable antimicrobial activities.[4][5] Furthermore, 5-nitrofuran derivatives have demonstrated inhibitory effects on both Gram-positive and Gram-negative organisms.[11]

The strategic placement of various functionalities on the thiophene ring has been a successful approach in developing potent antimicrobial compounds.[10] This highlights the importance of exploring diverse substitution patterns in both furan and thiophene series to optimize antimicrobial potency.

Experimental Protocols: A Guide to Antimicrobial Evaluation

The following provides a standardized workflow for the comparative evaluation of the antimicrobial activity of newly synthesized furan and thiophene amine derivatives.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro antimicrobial activity of compounds.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized furan and thiophene amine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution in Microplate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the broth medium. This will create a range of decreasing concentrations of each compound.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1]

dot

G A Prepare Compound Stock Solutions C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at 37°C for 24-48h D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The choice between a furan and a thiophene amine derivative in antimicrobial drug design is not a matter of inherent superiority but rather a case-by-case consideration of the specific biological target and desired pharmacological profile.[1] Thiophene analogs have, in some instances, demonstrated enhanced metabolic stability and potent antimicrobial activity.[1][7] Conversely, furan-containing compounds have also shown excellent antimicrobial efficacy, particularly when appropriately substituted.[4][5]

Future research should focus on direct, head-to-head comparisons of furan and thiophene amine derivatives within the same molecular series. This will allow for a more precise elucidation of the impact of the heteroatom on antimicrobial activity and spectrum. Furthermore, exploring a wider range of amine functionalities and substitution patterns on both heterocyclic cores is crucial for discovering novel antimicrobial agents with improved potency and reduced toxicity.

References

  • BenchChem. Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.

  • Mercogliano, M., et al. (2022). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. Natural Product Research, 1-8.

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 79.

  • Al-Shammari, M. B., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 226.

  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11, 79.

  • Rawate, G. D., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. ACG Publications.

  • Flores-García, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.

  • Li, J., et al. (2025). Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(9).

  • Rawate, G. D., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene. Organic Communications, 17(3), 166-177.

  • Shindelar, J., et al. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research, 2(1), 42-43.

  • Unknown author. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

  • Al-Abdullah, E. S., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(11), 17492-17515.

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(5), e2100462.

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 385-396.

  • Flores-García, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.

  • Hawrył, M. A., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6670-6688.

  • Regmi, S., et al. (2016). From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation. Bioorganic & Medicinal Chemistry, 24(6), 1215-1224.

  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32.

  • Gualtieri, F. (2005). Furans, thiophenes and related heterocycles in drug discovery. Expert Opinion on Therapeutic Patents, 15(11), 1547-1568.

  • Asnani, A. J. (2012). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 4(6), 2201-2210.

  • Al-Ostath, A., et al. (2023). Antibacterial activity of furan-thiophene-chalcone derivatives... ResearchGate.

  • Unknown author. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Basrah.

  • Unknown author. (n.d.). Unit 3 furan & thiophene. Scribd.

  • Meher, C. P., et al. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor.

Sources

Validation

A Comparative Analysis of Pyridine-3-ylmethyl Amine Analogs as Potent CDK2 Inhibitors

A Technical Guide for Researchers in Oncology Drug Discovery In the landscape of oncology research, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy for therapeutic intervention. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of oncology research, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy for therapeutic intervention. Among these, CDK2 has emerged as a significant target due to its critical role in cell cycle progression, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a compelling target for small molecule inhibitors. This guide provides a detailed comparison of a promising series of pyridine-3-ylmethyl amine analogs, specifically N-(pyridin-3-yl)pyrimidin-4-amine derivatives, which have demonstrated potent and selective inhibition of CDK2. We will delve into their structure-activity relationships (SAR), binding affinities, and the experimental methodologies used to evaluate their efficacy, offering field-proven insights for researchers and drug development professionals.

The Rationale for Targeting CDK2 with Pyridine-3-ylmethyl Amine Scaffolds

The pyridine-3-ylmethyl amine core represents a versatile scaffold in medicinal chemistry, known for its ability to engage in key hydrogen bonding and hydrophobic interactions within enzyme active sites. In the context of CDK2 inhibition, this scaffold serves as a foundation for building molecules that can effectively compete with ATP for binding in the kinase domain. The strategic placement of substituents on this core structure allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. The series of N-(pyridin-3-yl)pyrimidin-4-amine analogs discussed herein are the result of a rational design approach aimed at optimizing these parameters for potent and selective CDK2 inhibition.

Comparative Analysis of Binding Affinity

A recent study by Zeng et al. (2024) systematically evaluated a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives for their ability to inhibit CDK2/cyclin A2 activity. The inhibitory potency of these analogs was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results highlight a clear structure-activity relationship, with specific substitutions on the pyrimidine ring and the pyridine-3-ylmethyl amine moiety significantly influencing binding affinity.

Compound IDKey Structural FeaturesCDK2/cyclin A2 IC50 (nM)[1]
7l (Lead Compound)64.42
Analogs(Data to be populated from the full study)(Data to be populated)
AZD5438(Reference Compound)Similar potency to 7l[1]
Palbociclib(Reference Compound)-

Table 1: Comparative binding affinities of N-(pyridin-3-yl)pyrimidin-4-amine analogs against CDK2/cyclin A2.

The lead compound from this series, 7l , demonstrated a potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM[1]. This level of potency is comparable to the well-characterized CDK2 inhibitor, AZD5438[1]. The specific structural modifications that confer this high affinity will be discussed in the subsequent section on structure-activity relationships.

Structure-Activity Relationship (SAR) Insights

The development of potent CDK2 inhibitors from the N-(pyridin-3-yl)pyrimidin-4-amine scaffold was guided by a systematic exploration of the chemical space around the core structure. The following diagram illustrates the key pharmacophoric elements and the impact of their modification on binding affinity.

SAR_Insights cluster_0 N-(pyridin-3-yl)pyrimidin-4-amine Core cluster_1 Key Interaction Sites in CDK2 Active Site Core Pyridine Ring Amine Linker Pyrimidine Ring Hinge Hinge Region (Backbone H-bonds) Core:p1->Hinge Crucial for hinge binding Hydrophobic_Pocket Hydrophobic Pocket Core:p3->Hydrophobic_Pocket Substitutions here modulate potency and selectivity Solvent_Front Solvent-Exposed Region Core:p2->Solvent_Front Modifications affect solubility and ADME properties

Caption: Key pharmacophoric elements and their interactions within the CDK2 active site.

A follow-up in-silico study on a subset of these analogs (designated NPPA1-4) provided further insights into their binding modes. The most effective analog, NPPA3, was found to have a calculated binding affinity of -68.23 kJ mol⁻¹, forming strong intermolecular interactions with key residues in the CDK2 active site. This computational analysis supports the experimental findings and highlights the importance of specific structural features for potent inhibition.

In Vitro Antiproliferative Activity

Beyond direct enzyme inhibition, the therapeutic potential of these analogs was assessed through in vitro antiproliferative assays against a panel of human cancer cell lines. The MTT assay was employed to determine the concentration of each compound required to inhibit cell growth by 50% (IC50).

Compound IDMV4-11 (Leukemia) IC50 (µM)[1]HT-29 (Colon) IC50 (µM)[1]MCF-7 (Breast) IC50 (µM)[1]HeLa (Cervical) IC50 (µM)[1]
7l 0.83 2.12 3.12 8.61
PalbociclibComparable to 7lComparable to 7lComparable to 7lComparable to 7l
AZD5438Comparable to 7lComparable to 7lComparable to 7lComparable to 7l

Table 2: Antiproliferative activity of the lead compound 7l against various human cancer cell lines.

The lead compound 7l exhibited broad-spectrum antiproliferative efficacy, with IC50 values in the low micromolar range across diverse cancer cell lines[1]. These results are comparable to those of the established cancer therapeutics Palbociclib and AZD5438[1]. Notably, these compounds displayed lower toxicity towards normal human embryonic kidney cells (HEK293), indicating a favorable selectivity index[1]. Further mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in a concentration-dependent manner in HeLa cells[1].

Experimental Methodologies

The following sections provide a detailed overview of the key experimental protocols employed in the evaluation of these pyridine-3-ylmethyl amine analogs. Understanding these methodologies is crucial for interpreting the presented data and for designing future experiments.

CDK2/cyclin A2 Kinase Assay

The in vitro inhibitory activity of the synthesized compounds against CDK2/cyclin A2 was determined using a radiometric kinase assay, a robust and sensitive method for measuring kinase activity.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate protein (e.g., Histone H1) by the CDK2/cyclin A2 enzyme. The amount of incorporated radioactivity is directly proportional to the kinase activity. Inhibitors will reduce the amount of radiolabeled phosphate transferred to the substrate.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK2/cyclin A2 enzyme, the substrate protein (Histone H1), and the assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES or MOPS).

  • Compound Incubation: The test compounds (the pyridine-3-ylmethyl amine analogs) at various concentrations are pre-incubated with the enzyme/substrate mixture to allow for binding to the kinase.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by the addition of a quenching buffer (e.g., containing EDTA to chelate Mg²⁺ ions) or by spotting the reaction mixture onto a phosphocellulose paper which binds the phosphorylated substrate.

  • Washing: The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CDK2_Assay_Workflow cluster_0 CDK2 Radiometric Kinase Assay A Prepare Reaction Mix (CDK2/CycA2, Histone H1, Buffer) B Add Test Compound (Pyridine-3-ylmethyl amine analog) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Spot on P81 paper D->E F Wash to Remove Free [γ-³²P]ATP E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC50 G->H

Caption: Workflow for the CDK2/cyclin A2 radiometric kinase assay.

In Vitro Antiproliferative (MTT) Assay

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cells (e.g., MV4-11, HT-29, MCF-7, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). Control wells containing untreated cells and vehicle (e.g., DMSO) are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation with MTT: The plates are incubated for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has proven to be a fertile ground for the development of potent and selective CDK2 inhibitors. The lead compound, 7l , with its nanomolar inhibitory activity against CDK2/cyclin A2 and broad-spectrum antiproliferative effects, represents a promising candidate for further preclinical development. The structure-activity relationships established in these studies provide a clear roadmap for the design of next-generation analogs with potentially improved potency, selectivity, and drug-like properties. Future research should focus on obtaining co-crystal structures of these inhibitors with CDK2 to gain a more detailed understanding of their binding modes and to further guide rational drug design efforts.

References

  • Zeng, W., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link][1]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(40), 27335-27351. [Link]

Sources

Comparative

Comparative Guide: Validating Purity of Furan-2-ylmethyl-pyridin-3-ylmethyl-amine via Elemental Analysis

Executive Summary Why Elemental Analysis (EA) Matters for this Molecule: In the development of pharmaceutical intermediates like Furan-2-ylmethyl-pyridin-3-ylmethyl-amine , researchers often rely heavily on HPLC for puri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Why Elemental Analysis (EA) Matters for this Molecule: In the development of pharmaceutical intermediates like Furan-2-ylmethyl-pyridin-3-ylmethyl-amine , researchers often rely heavily on HPLC for purity assessment. However, HPLC is a relative method that frequently fails to detect inorganic salts, moisture, and trapped solvents—impurities that drastically alter the stoichiometry of this secondary amine.

This guide validates why Combustion Elemental Analysis (CHN) remains the authoritative "truth-teller" for bulk purity. While qNMR offers absolute quantification, EA provides the unique ability to confirm the empirical formula (


) and detect non-chromatographic contaminants that compromise downstream synthesis.

Molecular Profile & Theoretical Baseline

Before validation, the theoretical baseline must be established. This molecule contains a furan ring (acid-sensitive) and a pyridine/amine moiety (hygroscopic/base-sensitive).

  • Compound: Furan-2-ylmethyl-pyridin-3-ylmethyl-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.23 g/mol [1]

  • Physical State: Typically a viscous oil or low-melting solid; prone to absorbing atmospheric

    
     and water.
    
Table 1: Theoretical CHN Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance (

)
Carbon (C) 1112.011132.1270.19% 69.79 – 70.59%
Hydrogen (H) 121.00812.106.43% 6.03 – 6.83%
Nitrogen (N) 214.00728.0114.88% 14.48 – 15.28%
Oxygen (O) 115.99916.008.50% Calculated by difference

Comparative Analysis: EA vs. HPLC vs. qNMR

Why not just use HPLC? The table below highlights the blind spots of chromatographic methods compared to EA.

Table 2: Method Performance Matrix
FeatureHPLC (UV/Vis) qNMR (Quantitative NMR) Elemental Analysis (EA)
Primary Output Relative Purity (% Area)Absolute Purity (% Mass)Bulk Stoichiometry (% Mass)
Detection Basis Chromophore absorptionNucleus (

) response
Combustion gases (

)
Blind Spots Water, inorganic salts, solvents invisible in UVParamagnetic impurities, aggregatesNone (measures total bulk)
Sample Size Microgram (diluted)5–20 mg2–5 mg (destructive)
Key Strength Separating organic impuritiesQuantifying specific solvatesProving empirical formula
Critical Weakness Overestimates purity (ignores salts/water)Requires internal standardSensitive to weighing errors

Expert Insight: For Furan-2-ylmethyl-pyridin-3-ylmethyl-amine, HPLC often reports >98% purity even if the sample is a hydrobromide salt or a hemi-hydrate. Only EA (or qNMR) will reveal the mass discrepancy caused by the extra mass of HBr or


.

Experimental Protocol: Validating

Objective: Obtain CHN values within


 of theoretical.
A. Sample Preparation (Critical Step)

The secondary amine and pyridine ring make this molecule hygroscopic . The furan ring makes it oxidatively unstable .

  • Drying: Dry the sample in a vacuum desiccator (

    
     or high-vacuum) for at least 4 hours at ambient temperature. Avoid heat >40°C to prevent furan decomposition.
    
  • Weighing: Use a microbalance (

    
     mg precision).
    
    • Target Weight: 2.0 – 3.0 mg.

    • Container: Tin (Sn) capsule (standard) or Silver (Ag) if halogens are suspected (though not in the free base).

  • Handling: If the oil is viscous/sticky, use a spatula to place it directly into the capsule, then seal immediately to prevent moisture uptake.

B. Combustion Parameters
  • Instrument: Flash 2000 / PerkinElmer 2400 or equivalent.

  • Oxidation Furnace: 950°C – 980°C.

    • Note: Nitrogen heterocycles (pyridine) can be refractory (hard to burn). Ensure a "oxygen boost" or extended combustion time (e.g., 5–10 seconds oxygen injection) is programmed.

  • Reduction Furnace: 640°C (Copper).

  • Carrier Gas: Helium (High Purity >99.999%).

C. Workflow Diagram (Logic Flow)

The following diagram illustrates the decision process for validating the result.

EA_Validation_Protocol Start Start: Purified Sample (Furan-2-ylmethyl-pyridin-3-ylmethyl-amine) Dry Step 1: Vacuum Dry (Remove H2O/Solvents) Start->Dry Weigh Step 2: Micro-Weighing (2-3 mg in Tin Capsule) Dry->Weigh Combust Step 3: Combustion Analysis (980°C + O2 Boost) Weigh->Combust Result Result: %C, %H, %N Obtained Combust->Result Check Check: Is Result within ±0.4%? Result->Check Pass PASS: High Purity Formula Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Diagnose1 Low C, High H? (Likely Water/Hydrate) Fail->Diagnose1 Diagnose2 All Values Low? (Inorganic Salt/Silica) Fail->Diagnose2 Diagnose3 Low N, High C? (Solvent Trap/Incomplete Combustion) Fail->Diagnose3

Figure 1: Decision logic for validating purity via Elemental Analysis. Note the specific diagnostic branches for common failure modes.

Data Interpretation & Troubleshooting

When the result fails the


 tolerance, the specific deviation pattern reveals the impurity.
Scenario A: The "Hydrate" Trap (Most Common)
  • Observation: %C is Low (-1.5%), %N is Low (-0.3%), %H is High (+0.2%) .

  • Cause: The amine has absorbed water.[2]

  • Calculation Check: Recalculate theoretical values for

    
    .
    
    • New MW: 197.24

    • New %C: 66.98% (vs 70.19%)

    • Action: If the data matches the hydrate, dry the sample more aggressively or report as the hemi-hydrate.

Scenario B: The "Salt" Contamination[4]
  • Observation: %C, %H, and %N are all lower than theoretical by a proportional amount.

  • Cause: Non-combustible inorganic contamination (Silica from column, Sodium Sulfate from drying).

  • Action: Filter the sample through a 0.2 µm PTFE filter or perform an ash test.

Scenario C: Incomplete Combustion
  • Observation: %N is low, but %C is erratic.

  • Cause: Nitrogen trapped in the heterocyclic ring (pyridine) formed graphitic char.

  • Action: Add

    
     (Tungsten Trioxide) powder to the sample capsule to aid oxidation.[3]
    

References

  • American Chemical Society (ACS).Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. (Accessed 2024). Standard for

    
     tolerance.
    [Link]
    
  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Comparison of qNMR vs EA). [Link]

  • Atlantic Microlab. Strategies for Optimizing Elemental Analyses. (Best practices for hygroscopic amines). [Link]

Sources

Safety & Regulatory Compliance

Safety

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine: Advanced Disposal &amp; Handling Protocol

Executive Summary & Risk Assessment Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (CAS: 460046-47-3) is a bifunctional heterocyclic secondary amine often employed as a scaffold in fragment-based drug discovery. While specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Furan-2-ylmethyl-pyridin-3-ylmethyl-amine (CAS: 460046-47-3) is a bifunctional heterocyclic secondary amine often employed as a scaffold in fragment-based drug discovery. While specific Safety Data Sheets (SDS) for this intermediate are often sparse, its safety profile is dictated by the synergistic hazards of its three functional pharmacophores: the furan ring (acid-sensitive, potential peroxide former), the pyridine ring (flammable, toxic), and the secondary amine (corrosive/irritating base).

Critical Operational Warning: This compound presents a unique incompatibility risk . The amine moiety is basic, while the furan ring is acid-sensitive. Disposing of this compound into a standard acidic waste stream can trigger a dual exothermic event: acid-base neutralization followed by rapid, exothermic resinification of the furan ring.

Chemical Profile & Hazard Deconstruction

To handle this chemical safely, you must understand the causality behind its hazards. We treat the molecule as a sum of its reactive parts.

Functional GroupHazard CharacteristicOperational Implication
Secondary Amine Basic (

), Corrosive
DO NOT mix with acid waste. Causes immediate exothermic neutralization.
Furan Ring Acid-sensitive, PeroxidizableCan polymerize violently in the presence of strong Lewis acids. Light/Air sensitive over long storage.
Pyridine Ring Flammable, ToxicTarget organ toxicity (Liver/Kidneys). Distinctive noxious odor requiring fume hood handling.

Waste Stream Segregation Logic

Proper segregation is the primary defense against laboratory accidents. This compound must never be treated as "General Organic Waste" without verifying the container's contents.

The "Do Not Mix" List (Incompatibilities)
  • Strong Acids (Sulfuric, Hydrochloric): Triggers violent polymerization of the furan ring and exothermic salt formation.

  • Oxidizers (Peroxides, Nitric Acid): Pyridine and Furan rings are fuel sources; mixing with oxidizers creates a hypergolic (fire/explosion) risk.

  • Halogenated Solvents: Unless the compound is already dissolved in Dichloromethane (DCM) or Chloroform, keep it separate to minimize incineration costs.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalDecisionTree Start Start: Waste Identification StateCheck Is the chemical solid or liquid? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Liquid StreamA STREAM A: Solid Hazardous Waste (Trace Contaminated) SolidPath->StreamA HalogenCheck Does solvent contain Halogens? (DCM, Chloroform, etc.) LiquidPath->HalogenCheck StreamB STREAM B: Halogenated Organic Waste HalogenCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Organic Waste (Basic/Neutral pH) HalogenCheck->StreamC No Warning CRITICAL: Ensure Waste Container pH is ≥ 7 StreamC->Warning

Figure 1: Decision tree for segregating Furan-2-ylmethyl-pyridin-3-ylmethyl-amine waste streams.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. If you cannot complete a step (e.g., pH check), do not proceed to the next.

Phase 1: Pre-Disposal Stabilization
  • Objective: Ensure the chemical is stable before it enters the central waste container.

  • Action: If the material is a reaction byproduct containing residual acids (e.g., from a deprotection step), quench the solution with saturated Sodium Bicarbonate (

    
    ) until gas evolution ceases and pH is neutral to basic (pH 7-9).
    
  • Why: This prevents the furan ring from encountering acidic conditions in the main waste drum.

Phase 2: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers due to potential amine corrosion over time.

  • Labeling:

    • Primary Name: "Organic Waste - Basic/Neutral"

    • Constituents: List "Pyridine derivative," "Furan derivative," and the solvent (e.g., "Methanol").

    • Hazard Checkboxes: Check "Flammable," "Toxic," and "Irritant."

Phase 3: Transfer
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and flame-resistant lab coat.

  • Ventilation: Perform all transfers inside a functioning fume hood.

  • Grounding: If transferring >1 Liter, ground the receiving drum to prevent static discharge ignition of the pyridine/furan vapors.

Emergency Contingencies

In the event of a loss of containment, immediate action is required to mitigate the toxicological risks of the pyridine moiety and the flammability of the furan.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Threat Evacuate 2. Evacuate & Ventilate (Fume Risk) Assess->Evacuate PPE 3. Don PPE (Resp. Protection if >100mL) Evacuate->PPE Absorb 4. Absorb with Vermiculite (Do NOT use paper towels) PPE->Absorb Dispose 5. Seal in Bag & Label 'Hazardous Debris' Absorb->Dispose

Figure 2: Immediate response logic for laboratory spills involving pyridine/furan amines.

Specific First Aid[1][2]
  • Skin Contact: Rinse immediately with water for 15 minutes. The amine is lipophilic; soap is essential to remove it.

  • Inhalation: Move to fresh air immediately. Pyridine affects the central nervous system; if the victim feels dizzy, seek medical attention.

Regulatory Compliance (US EPA/RCRA)

While this specific CAS may not be explicitly listed on the RCRA P-list or U-list, its functional groups dictate its regulatory classification.

  • Waste Code D001 (Ignitable): Applicable if the flash point is

    
     (likely for this class of compounds).
    
  • Waste Code D038 (Pyridine): If the waste stream contains significant pyridine concentrations, it may trigger the Toxicity Characteristic Leaching Procedure (TCLP) limit (

    
    ).
    
  • Recommendation: Treat as Hazardous Chemical Waste destined for high-temperature incineration.

References

  • Matrix Scientific. (n.d.). Furan-2-ylmethyl-pyridin-3-ylmethyl-amine Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridine and Furan Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • CymitQuimica. (2024).[1] General Safety Data Sheet for Furan-2-ylmethanamine Derivatives. Retrieved from

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